FR194921
Description
Properties
CAS No. |
202646-80-8 |
|---|---|
Molecular Formula |
C23H23N5O |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one |
InChI |
InChI=1S/C23H23N5O/c1-26-15-12-18(13-16-26)28-21(29)11-10-19(24-28)22-20-9-5-6-14-27(20)25-23(22)17-7-3-2-4-8-17/h2-11,14,18H,12-13,15-16H2,1H3 |
InChI Key |
YHDRUTMZCJZJAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C(=O)C=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-3(2H)-pyridazinone FR194921 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of FR194921: A Technical Guide to its Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR194921 is a potent, selective, and orally active antagonist of the central adenosine A1 receptor, a key player in neuromodulation.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing its signaling pathway and the typical workflow for its pharmacological characterization. As a high-affinity, brain-penetrant adenosine A1 receptor antagonist, this compound has demonstrated cognitive-enhancing and anxiolytic properties in preclinical models, highlighting its therapeutic potential for neurological and psychiatric disorders.[1]
Core Mechanism of Action: Adenosine A1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the adenosine A1 receptor.[1] The adenosine A1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly coupled to the inhibitory G protein, Gi/o. Endogenous adenosine, upon binding to the A1 receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to neuronal hyperpolarization and reduced neurotransmitter release.
By antagonizing the A1 receptor, this compound effectively disinhibits this pathway. This blockade prevents the inhibitory effects of endogenous adenosine, leading to an increase in neuronal excitability and neurotransmitter release. This mechanism is believed to underlie the observed cognitive-enhancing and anxiolytic effects of the compound.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Reference |
| Adenosine A1 | Human, Rat, Mouse | 6.6 | [2] |
| Adenosine A2A | Not specified | 5400 | [2] |
| Adenosine A3 | Not specified | No affinity | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Hypolocomotion
| Parameter | Value | Reference |
| ED50 | 0.08 mg/kg (p.o.) | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (at 32 mg/kg, p.o.) | Reference |
| AUC | 6.91 µg·h/mL | [2] |
| Cmax | 2.13 µg/mL | [2] |
| Tmax | 0.63 h | [2] |
| Bioavailability (BA) | 60.6% | [2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of compounds like this compound.
Radioligand Receptor Binding Assay
This protocol outlines the general procedure for determining the binding affinity of this compound to the adenosine A1 receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound for the adenosine A1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the adenosine A1 receptor (e.g., CHO cells) or from brain tissue (e.g., rat cortex).
-
Radioligand specific for the A1 receptor (e.g., [3H]-DPCPX).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Passive Avoidance Test
This protocol describes a method to assess the effect of this compound on learning and memory in rodents.
-
Objective: To evaluate the cognitive-enhancing effects of this compound by measuring its ability to reverse scopolamine-induced memory deficits.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Training (Day 1):
-
Administer this compound (e.g., 0.32, 1 mg/kg, p.o.) or vehicle to the animals.
-
After a set time (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
-
Testing (Day 2):
-
Place the animal back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups.
Elevated Plus Maze Test
This protocol details a standard method for assessing the anxiolytic effects of this compound in rodents.
-
Objective: To determine if this compound exhibits anxiolytic-like activity.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
After a set time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound at the adenosine A1 receptor.
Experimental Workflow for Characterization
Caption: A typical experimental workflow for characterizing a CNS drug candidate like this compound.
Conclusion
This compound is a well-characterized adenosine A1 receptor antagonist with a promising preclinical profile. Its potent and selective antagonism of the A1 receptor, coupled with its ability to cross the blood-brain barrier and exert cognitive-enhancing and anxiolytic effects, makes it a valuable tool for neuroscience research and a potential lead for the development of novel therapeutics for a range of CNS disorders. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental frameworks, to aid researchers and drug development professionals in their understanding and further investigation of this compound.
References
FR194921: A Comprehensive Technical Guide to a Selective Adenosine A1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FR194921, a potent and selective antagonist for the adenosine A1 receptor. The information presented herein is curated for professionals in the fields of pharmacology, medicinal chemistry, and neuroscience to facilitate further research and development.
Core Compound Properties
This compound, with the chemical name 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, is a non-xanthine derivative that demonstrates high affinity and selectivity for the adenosine A1 receptor.[1] It is orally active and has been shown to penetrate the blood-brain barrier, making it a promising candidate for neurological research.[1]
Quantitative Data Summary
The following tables summarize the binding affinity, selectivity, and pharmacokinetic profile of this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor Subtype | Kᵢ (nM) | Species | Radioligand | Source |
| Adenosine A₁ | 6.6 | Human | [³H]DPCPX | [1] |
| Adenosine A₂ₐ | 5400 | Human | [³H]CGS 21680 | [1] |
| Adenosine A₃ | > 10000 | Human | [¹²⁵I]AB-MECA | Inferred from "no affinity" |
Note: The Kᵢ for the Adenosine A₃ receptor is inferred from reports stating "without affinity for A3 receptors."
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Value | Route of Administration | Source |
| AUC | 6.91 µg·h/mL | Oral (32 mg/kg) | [1] |
| Cₘₐₓ | 2.13 µg/mL | Oral (32 mg/kg) | [1] |
| Tₘₐₓ | 0.63 h | Oral (32 mg/kg) | [1] |
| Bioavailability | 60.6% | Oral | [1] |
Signaling Pathways and Experimental Workflows
Adenosine A₁ Receptor Signaling Pathway
Activation of the adenosine A₁ receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channel activity. The following diagram illustrates this pathway.
Caption: Adenosine A₁ Receptor Signaling Pathway.
Experimental Workflow for Characterization of this compound
The following diagram outlines a typical experimental workflow for the pharmacological characterization of a novel compound like this compound.
Caption: Experimental Workflow for this compound Characterization.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound, based on standard methodologies in the field.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for adenosine A₁, A₂ₐ, and A₃ receptors.
Materials:
-
Cell membranes expressing the human adenosine receptor subtypes (A₁, A₂ₐ, or A₃).
-
Radioligands: [³H]DPCPX (for A₁), [³H]CGS 21680 (for A₂ₐ), [¹²⁵I]AB-MECA (for A₃).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM N-ethylcarboxamidoadenosine (NECA).
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and either this compound dilution, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for 120 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Scopolamine-Induced Memory Deficit Model (Rat)
Objective: To evaluate the cognitive-enhancing effects of this compound.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Scopolamine hydrobromide.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Passive avoidance apparatus.
Procedure:
-
Administer this compound (0.1-10 mg/kg) or vehicle intraperitoneally (i.p.) to the rats.[1]
-
After a set pre-treatment time, administer scopolamine (1 mg/kg, i.p.) to induce memory impairment.[1][2][3][4]
-
Conduct the acquisition trial of the passive avoidance test. Place the rat in the light compartment of the apparatus. When the rat enters the dark compartment, deliver a mild foot shock.
-
24 hours later, conduct the retention trial. Place the rat back in the light compartment and measure the latency to enter the dark compartment.
-
Longer latencies in the this compound-treated group compared to the scopolamine-only group indicate amelioration of memory deficit.
Social Interaction Test (Rat)
Objective: To assess the anxiolytic activity of this compound.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Vehicle.
-
A novel, unfamiliar rat for social interaction.
-
An open field arena.
Procedure:
-
Administer this compound or vehicle to the test rats.
-
After the pre-treatment period, place the test rat in the open field arena with the unfamiliar rat.
-
Record the duration of active social behaviors (e.g., sniffing, grooming, following) for a set period (e.g., 10 minutes).
-
An increase in the duration of social interaction in the this compound-treated group compared to the vehicle group suggests an anxiolytic effect.
Elevated Plus Maze Test (Rat)
Objective: To further evaluate the anxiolytic properties of this compound.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Vehicle.
-
An elevated plus maze with two open and two closed arms.
Procedure:
-
Administer this compound or vehicle to the rats.
-
After the pre-treatment period, place the rat in the center of the elevated plus maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.[5][6][7][8][9]
-
Record the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent and the number of entries into the open arms in the this compound-treated group compared to the vehicle group is indicative of an anxiolytic effect.
Conclusion
This compound is a highly selective and potent adenosine A₁ receptor antagonist with favorable pharmacokinetic properties for central nervous system research. Its demonstrated efficacy in animal models of cognitive impairment and anxiety highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting the adenosine A₁ receptor. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers investigating the pharmacology and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 4. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated plus maze protocol [protocols.io]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 8. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
The Adenosine A1 Receptor Antagonist FR194921: A Technical Overview of its Cognitive-Enhancing Effects in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cognitive-enhancing properties of FR194921, a potent and selective adenosine A1 receptor antagonist, as demonstrated in preclinical rat models. The document synthesizes available data on its efficacy in various cognitive paradigms, details the experimental protocols utilized in these studies, and elucidates the underlying molecular mechanisms of action.
Core Findings: Amelioration of Chemically-Induced Amnesia
This compound has demonstrated significant efficacy in reversing cognitive deficits in a well-established animal model of memory impairment. Specifically, in studies involving scopolamine-induced amnesia in rats, oral administration of this compound has been shown to significantly improve memory retention in the passive avoidance test.
Table 1: Effect of this compound on Scopolamine-Induced Memory Deficits in the Passive Avoidance Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Outcome |
| Scopolamine Control | 1 | Memory Deficit |
| This compound | 0.32 | Significant amelioration of memory deficit[1][2] |
| This compound | 1 | Significant amelioration of memory deficit[1][2] |
Mechanism of Action: Targeting the Adenosinergic System
This compound exerts its pro-cognitive effects through its potent and selective antagonism of the adenosine A1 receptor.[1][2] Adenosine, a neuromodulator in the central nervous system, typically acts on A1 receptors to inhibit neuronal activity and neurotransmitter release. By blocking these receptors, this compound is hypothesized to disinhibit cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory processes. This mechanism is particularly relevant in the context of scopolamine-induced amnesia, which is characterized by the blockade of muscarinic acetylcholine receptors.
Signaling Pathway of Adenosine A1 Receptor Antagonism
Caption: Adenosine A1 receptor signaling cascade and the antagonistic action of this compound.
Experimental Protocols
Passive Avoidance Test
The passive avoidance test is a fear-motivated task used to assess learning and memory. The protocol for evaluating the effect of this compound in the scopolamine-induced amnesia model is as follows:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial:
-
Rats are individually placed in the light compartment.
-
After a brief habituation period, the guillotine door is opened.
-
Once the rat enters the dark compartment, the door is closed, and a mild, brief electric foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration:
-
Immediately after the acquisition trial, scopolamine (1 mg/kg) is administered to induce amnesia.
-
This compound (0.32 or 1 mg/kg) or vehicle is administered orally.
-
-
Retention Trial:
-
Typically 24 hours after the acquisition trial, the rat is again placed in the light compartment.
-
The latency to enter the dark compartment is recorded, with a maximum cutoff time. A longer latency is indicative of better memory retention.
-
Experimental Workflow for Passive Avoidance Test
Caption: Workflow of the passive avoidance test for evaluating this compound.
Further Research and Considerations
While the cognitive-enhancing effects of this compound are evident in the passive avoidance task, further studies are warranted to fully characterize its profile. Investigations using other well-validated cognitive assays in rats, such as the Morris water maze and the novel object recognition test, would provide a more comprehensive understanding of its effects on spatial and recognition memory, respectively.
Future Experimental Design Logic
Caption: Logical flow for comprehensive cognitive assessment of this compound.
References
Anxiolytic Potential of FR194921: A Technical Overview of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the anxiolytic activity of FR194921, a potent and selective adenosine A1 receptor antagonist, as demonstrated in animal models. This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and provides visual representations of the compound's proposed mechanism of action and typical experimental workflows.
Executive Summary
This compound has emerged as a promising compound with anxiolytic properties. Preclinical studies in rodent models have demonstrated its efficacy in established paradigms of anxiety-like behavior. As a selective antagonist of the adenosine A1 receptor, this compound offers a distinct mechanism of action compared to traditional anxiolytics. This guide consolidates the scientific evidence for its anxiolytic potential, offering a valuable resource for researchers in the field of neuropsychopharmacology and drug development.
Core Data Presentation
The following tables summarize the quantitative findings from preclinical studies investigating the anxiolytic effects of this compound.
Disclaimer: Detailed quantitative data from the primary study by Maemoto et al. (2004) were not accessible in full-text form. The data presented is based on available abstracts and supplementary information and may not include specific values such as mean ± SEM.
Table 1: Anxiolytic Activity of this compound in the Elevated Plus Maze (EPM) in Rats
| Compound | Dose (mg/kg, p.o.) | Key Findings | Reference |
| This compound | 0.32, 1 | Showed specific anxiolytic activity without significantly influencing general behavior. | [1][2] |
| Vehicle | - | Control group for comparison. | [1][2] |
Table 2: Anxiolytic Activity of this compound in the Social Interaction Test in Rats
| Compound | Dose (mg/kg, p.o.) | Key Findings | Reference |
| This compound | Not Specified in Abstract | Demonstrated specific anxiolytic activity. | [1][2] |
| Vehicle | - | Control group for comparison. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for these behavioral assays.
Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms of equal dimensions. For rats, arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls.
-
The maze is typically constructed from a non-reflective material.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time before testing (e.g., 60 minutes).
-
Testing: Each rat is individually placed in the center of the maze, facing an open arm.
-
Data Collection: The behavior of the rat is recorded for a 5-minute period using an overhead video camera and tracking software.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Social Interaction Test
This test assesses anxiety by measuring the extent of social engagement between two unfamiliar rodents.
Apparatus:
-
A novel, neutral arena (e.g., a clean, standard rodent cage).
-
The lighting is typically kept low to reduce stress.
Procedure:
-
Habituation: Animals are habituated to the testing room.
-
Pairing: A test animal (treated with this compound or vehicle) is placed in the arena with an unfamiliar, untreated partner of the same sex and strain.
-
Data Collection: The interaction between the two animals is recorded for a specified period (e.g., 10 minutes).
-
Parameters Measured:
-
Total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Latency to the first social interaction.
-
Number of social interaction bouts.
-
Locomotor activity can also be measured to control for general activity effects.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the total time of active social interaction in the this compound-treated group compared to the vehicle group.
Mandatory Visualizations
Signaling Pathway of this compound
The anxiolytic effect of this compound is attributed to its antagonism of the adenosine A1 receptor. By blocking this receptor, this compound is thought to modulate downstream signaling cascades that influence neuronal excitability and neurotransmitter release in brain regions associated with anxiety.
Experimental Workflow for Anxiolytic Drug Screening
The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a novel compound like this compound in animal models.
References
An In-depth Technical Guide to FR194921: A Potent and Selective Adenosine A1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR194921 is a potent, selective, and orally active non-xanthine derivative that functions as an antagonist for the adenosine A1 receptor. Its ability to cross the blood-brain barrier has made it a significant subject of research for its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its mechanism of action, experimental evaluation, and key quantitative data.
Chemical Structure and Properties
This compound, with the chemical name 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, is a structurally complex molecule designed for high affinity and selectivity for the adenosine A1 receptor.[1][2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone |
| CAS Number | 202646-80-8 |
| Molecular Formula | C23H23N5O |
| Molecular Weight | 385.46 g/mol |
Physicochemical Properties
| Property | Value |
| Melting Point | Data not available in the searched literature. |
| Solubility | Soluble in DMSO. |
| Spectral Data | Specific NMR, IR, and Mass Spectrometry data are not readily available in the public domain. |
Pharmacological Profile
This compound is a highly selective antagonist of the adenosine A1 receptor, demonstrating significantly lower affinity for other adenosine receptor subtypes. This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species | Assay/Method |
| Ki (A1 Receptor) | 6.6 nM | Human | Radioligand Binding Assay |
| Ki (A2A Receptor) | 5400 nM | Human | Radioligand Binding Assay |
| AUC (Oral) | 6.91 µg·h/mL | Rat | In vivo pharmacokinetic study |
| Cmax (Oral) | 2.13 µg/mL | Rat | In vivo pharmacokinetic study |
| Tmax (Oral) | 0.63 h | Rat | In vivo pharmacokinetic study |
| Bioavailability (Oral) | 60.6% | Rat | In vivo pharmacokinetic study |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The activation of the A1 receptor by its endogenous ligand, adenosine, typically leads to the activation of inhibitory G proteins (Gi/Go). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels. By antagonizing this receptor, this compound effectively inhibits these downstream effects of adenosine.
Adenosine A1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the adenosine A1 receptor, which is inhibited by this compound.
Caption: Adenosine A1 receptor signaling cascade inhibited by this compound.
Experimental Protocols
The pharmacological effects of this compound have been characterized through a variety of in vitro and in vivo experimental protocols.
Radioligand Binding Assay (Representative Protocol)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the adenosine A1 receptor.
References
- 1. Synthesis and evaluation of [11C]this compound as a nonxanthine-type PET tracer for adenosine A1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
FR194921 and Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR194921 is a potent, selective, and orally active antagonist of the adenosine A1 receptor.[1][2] Its demonstrated cognitive-enhancing and anxiolytic activities suggest significant interaction with the central nervous system (CNS).[1][2] A critical factor for the efficacy of any CNS-targeting therapeutic is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available information regarding the BBB permeability of this compound, alongside detailed, representative experimental protocols for assessing this critical parameter. While specific quantitative data on this compound's BBB passage is limited in publicly accessible literature, this guide consolidates existing knowledge and presents standardized methodologies for its evaluation.
Data Presentation
Pharmacokinetic studies have indicated that this compound is "highly brain penetrable" and orally active in rats.[1] Furthermore, a radiolabeled form of the compound, [11C]this compound, has been successfully utilized as a positron emission tomography (PET) tracer to image adenosine A1 receptors in the brains of both rats and monkeys, providing definitive evidence of its ability to cross the blood-brain barrier.[3]
While direct quantitative measures of BBB permeability, such as the apparent permeability coefficient (Papp) or the unbound brain-to-plasma partition coefficient (Kp,uu), are not available in the reviewed literature, the following oral pharmacokinetic parameters have been reported in rats.
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Dose | 32 | mg/kg |
| AUC | 6.91 | µg·h/mL |
| Cmax | 2.13 | µg/mL |
| Tmax | 0.63 | h |
| Oral Bioavailability (BA) | 60.6 | % |
Data sourced from MedChemExpress.[2]
Experimental Protocols
The following are detailed, representative protocols for assessing the blood-brain barrier permeability of a compound like this compound. These methodologies reflect standard practices in the field and are applicable for generating the quantitative data necessary for a full characterization of CNS drug candidates.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a common in vitro method using a cell-based model to determine the apparent permeability (Papp) of a test compound across a cell monolayer that mimics the BBB.
1. Cell Culture:
- Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are frequently used to assess P-glycoprotein (P-gp) efflux. Alternatively, Caco-2 cells, a human colon adenocarcinoma line, can be used as they form tight junctions and express various transporters.
- Seeding: Cells are seeded onto microporous membrane inserts (e.g., Transwell®) at a high density.
- Differentiation: The cells are cultured for a period (typically 3-5 days for MDCK and 21 days for Caco-2) to allow for the formation of a confluent, polarized monolayer with functional tight junctions.
2. Assay Procedure:
- Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates a well-formed barrier. The permeability of a fluorescent marker with low passive permeability (e.g., Lucifer yellow or fluorescein) is also assessed.
- Bidirectional Transport: The assay is performed in two directions: apical-to-basolateral (A-to-B), mimicking transport from blood to brain, and basolateral-to-apical (B-to-A), representing efflux from the brain back into the blood.
- Dosing: A solution containing the test compound (this compound) at a known concentration is added to the donor chamber (apical for A-to-B, basolateral for B-to-A).
- Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the receiver chamber. The volume removed is replaced with fresh buffer.
- Analysis: The concentration of the test compound in the samples is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Data Analysis:
- Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
- A is the surface area of the membrane insert.
- C0 is the initial concentration of the compound in the donor chamber.
- Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters like P-gp.
In Vivo Brain Penetration Study
This protocol outlines a typical in vivo experiment in rodents to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma partition coefficient (Kp,uu).
1. Animal Model:
- Species: Male Sprague-Dawley rats are commonly used.
- Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Dosing and Sampling:
- Administration: this compound is administered, typically via intravenous (IV) infusion to achieve steady-state concentrations or as a single oral (PO) or IV bolus dose.
- Sample Collection: At various time points after administration, animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.
- Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.
3. Bioanalysis:
- Quantification: The concentrations of this compound in plasma and brain homogenate are determined using LC-MS/MS.
4. Data Analysis:
- Brain-to-Plasma Ratio (Kp): The Kp is calculated as the ratio of the total concentration of the compound in the brain to the total concentration in plasma. Kp = Cbrain / Cplasma
- Unbound Fraction: The fraction of the compound not bound to proteins in plasma (fu,p) and brain tissue (fu,brain) is determined using methods like equilibrium dialysis or rapid equilibrium dialysis (RED).
- Unbound Brain-to-Plasma Partition Coefficient (Kp,uu): The Kp,uu, which represents the ratio of the unbound drug concentration in the brain to that in the plasma and is a key indicator of BBB penetration, is calculated as follows: Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,p) = Kp * (fu,brain / fu,p)
Visualizations
Signaling Pathway
This compound is an antagonist of the adenosine A1 receptor. The binding of an antagonist like this compound blocks the downstream signaling cascade typically initiated by the endogenous ligand, adenosine.
Caption: Adenosine A1 Receptor Signaling Antagonism by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the blood-brain barrier permeability of a test compound.
Caption: General Workflow for BBB Permeability Assessment.
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and evaluation of [11C]this compound as a nonxanthine-type PET tracer for adenosine A1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of Adenosine A1 Receptors with FR194921: A Technical Guide
Introduction
Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role as a neuromodulator in the central nervous system (CNS) and other tissues. Its physiological effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] The Adenosine A1 receptor (A1AR) is the most abundant adenosine receptor in the brain and exhibits a high affinity for adenosine.[1] It is implicated in a wide range of physiological processes, including sleep regulation, neurotransmitter release, and neuronal excitability.[3] Pharmacological modulation of the A1 receptor is a key area of research for potential therapeutic interventions in neurological and cardiovascular diseases.
FR194921, with the chemical name 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, has emerged as a potent, selective, and orally active non-xanthine antagonist for the A1 receptor.[4] Its ability to penetrate the blood-brain barrier makes it an invaluable tool for investigating the central functions of A1 receptors.[4][5] This guide provides an in-depth overview of this compound, its pharmacological profile, its application in experimental settings, and the signaling pathways it modulates.
Pharmacological Profile of this compound
This compound is a competitive antagonist that exhibits high affinity and remarkable selectivity for the adenosine A1 receptor. Its pharmacological characteristics have been well-documented, making it a reliable tool for both in vitro and in vivo studies.
Data Presentation: Binding Affinity and Selectivity
The selectivity of this compound for the A1 receptor over other adenosine receptor subtypes is a key feature. The compound shows potent affinity for the A1 receptor with negligible interaction with A2A and A3 receptors.[4] This high selectivity minimizes off-target effects, allowing for precise investigation of A1 receptor-mediated pathways. There are no significant species differences in its binding affinity among humans, rats, and mice.[4]
| Parameter | Receptor Subtype | Value | Species |
| Kᵢ (Inhibitor Constant) | Adenosine A1 | 6.6 nM | Human, Rat, Mouse |
| Adenosine A2A | 5400 nM | Human, Rat, Mouse | |
| Adenosine A3 | No Affinity | Human, Rat, Mouse | |
| Data sourced from MedChemExpress and Maemoto T, et al. (2004).[4][5] |
Data Presentation: Pharmacokinetic Properties
This compound is characterized by its excellent oral bioavailability and brain penetrability, which are critical for in vivo research.[4]
| Parameter | Value | Conditions |
| Administration Route | Oral (p.o.) | 32 mg/kg in rats |
| AUC (Area Under Curve) | 6.91 µg·h/mL | - |
| Cₘₐₓ (Max Concentration) | 2.13 µg/mL | - |
| Tₘₐₓ (Time to Max) | 0.63 h | - |
| Bioavailability (BA) | 60.6% | - |
| Data sourced from GlpBio and Kuroda S, et al. (2001).[6] |
Adenosine A1 Receptor Signaling Pathway
The A1 receptor is a canonical member of the Gi/o family of G protein-coupled receptors.[3][7] Upon activation by an agonist like adenosine, the receptor initiates a signaling cascade that primarily leads to inhibitory effects on the cell.
Mechanism:
-
Agonist Binding: Adenosine binds to the A1 receptor.
-
G Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the associated Gi/o protein, causing the dissociation of the Gαᵢ/ₒ and Gβγ subunits.
-
Downstream Effects:
-
The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8]
-
The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.
-
The Gβγ subunit can also inhibit N-, P-, and Q-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[3]
-
Activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[2]
-
As an antagonist, this compound binds to the A1 receptor but does not induce this conformational change, thereby blocking adenosine from binding and preventing the initiation of this inhibitory signaling cascade.
Experimental Protocols
This compound is frequently used in competitive binding assays to determine the affinity of other compounds for the A1 receptor or to quantify receptor density.
Key Experiment: Radioligand Competitive Binding Assay
This protocol outlines a typical procedure to determine the inhibitor constant (Kᵢ) of a test compound using this compound as a competitor against a known A1 receptor radioligand, such as [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).
Objective: To measure the binding affinity of this compound for the adenosine A1 receptor.
Materials:
-
Tissue or cell membranes expressing A1 receptors (e.g., from rat brain cortex or CHO cells).
-
Radioligand: [³H]DPCPX.
-
Cold (unlabeled) competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Filtration manifold and scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer to a known protein concentration (determined by Bradford or BCA assay).
-
Pre-treat membranes with ADA (e.g., 2 IU/mL) for 30 minutes at 37°C to degrade endogenous adenosine.
-
-
Assay Setup:
-
Prepare serial dilutions of the competitor, this compound, in assay buffer.
-
Set up assay tubes (in triplicate) for:
-
Total Binding: Membranes + [³H]DPCPX + Buffer.
-
Non-specific Binding (NSB): Membranes + [³H]DPCPX + a high concentration of a non-radioactive A1 antagonist (e.g., 10 µM DPCPX).
-
Competition Binding: Membranes + [³H]DPCPX + varying concentrations of this compound.
-
-
Add a constant, low concentration of [³H]DPCPX (near its K₋ value) to each tube.
-
-
Incubation:
-
Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Applications in Research
The unique properties of this compound have made it a valuable pharmacological tool for elucidating the role of central A1 receptors.
-
Cognitive Enhancement: In preclinical models, oral administration of this compound has been shown to significantly ameliorate memory deficits induced by scopolamine.[4][5] This suggests that blocking A1 receptors can enhance cognitive function, highlighting a potential therapeutic avenue for dementia.[4]
-
Anxiolytic Activity: this compound has demonstrated specific anxiolytic (anxiety-reducing) effects in animal models like the social interaction test and the elevated plus maze, without causing significant changes to general behavior.[4]
-
In Vivo Antagonism: Studies have shown that this compound effectively reverses the hypolocomotion (reduced movement) induced by A1 receptor agonists, confirming its antagonist action in a living system.[4][5]
-
PET Imaging: A carbon-11 labeled version, [¹¹C]this compound, has been successfully synthesized and used as a positron emission tomography (PET) tracer for imaging and quantifying A1 receptors in the brains of rats and monkeys, demonstrating its utility in non-invasive clinical and research imaging.[9]
This compound is a robust and highly selective pharmacological tool for the investigation of adenosine A1 receptors. Its potent antagonist activity, favorable pharmacokinetic profile, and utility in a range of experimental paradigms—from in vitro binding assays to in vivo behavioral studies and PET imaging—make it an indispensable compound for researchers in neuroscience, pharmacology, and drug development. The continued use of this compound will undoubtedly lead to a deeper understanding of the multifaceted role of the A1 receptor in health and disease.
References
- 1. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound| CAS NO:202646-80-8| GlpBio [glpbio.cn]
- 7. researchgate.net [researchgate.net]
- 8. innoprot.com [innoprot.com]
- 9. Synthesis and evaluation of [11C]this compound as a nonxanthine-type PET tracer for adenosine A1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
FR194921: A Technical Guide for Researchers in Dementia and Anxiety Disorders
FR194921 is a potent, selective, and orally active antagonist of the central adenosine A1 receptor, demonstrating significant potential in preclinical models for the treatment of dementia and anxiety disorders. This technical guide provides an in-depth overview of this compound, consolidating key data on its pharmacological profile, preclinical efficacy, and methodologies for its study.
Core Compound Characteristics
This compound, with the chemical name 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, has been identified as a highly selective antagonist for the adenosine A1 receptor.[1] It exhibits high brain penetrability and good oral bioavailability, making it a promising candidate for central nervous system disorders.[1][2]
Binding Affinity and Pharmacokinetics
Quantitative analysis of this compound's binding affinity and pharmacokinetic profile in rats underscores its potency and favorable drug-like properties.
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | |||
| Adenosine A1 Receptor | 6.6 nM | Human | [2][3] |
| Adenosine A2A Receptor | 5400 nM | Human | [2][3] |
| Adenosine A3 Receptor | No affinity | Human | [1] |
| Oral Pharmacokinetics | |||
| Cmax | 2.13 µg/mL | Rat | [2] |
| Tmax | 0.63 h | Rat | [2] |
| AUC | 6.91 µg·h/mL | Rat | [2] |
| Oral Bioavailability | 60.6% | Rat | [2] |
Preclinical Efficacy in Models of Dementia and Anxiety
This compound has demonstrated significant efficacy in animal models relevant to dementia and anxiety, highlighting its therapeutic potential.
Cognitive Enhancement in a Dementia Model
In a passive avoidance test, a widely used model for assessing learning and memory, this compound was shown to counteract memory deficits induced by scopolamine, a muscarinic antagonist that causes amnesia.[1]
| Model | Treatment | Doses of this compound | Outcome | Reference |
| Scopolamine-induced memory deficit (Passive Avoidance Test) | Scopolamine (1 mg/kg) | 0.32, 1 mg/kg | Significantly ameliorated memory deficits | [1] |
Anxiolytic Activity in Anxiety Models
This compound exhibited specific anxiolytic effects in two standard animal models of anxiety, the social interaction test and the elevated plus maze, without significantly affecting general behavior.[1]
| Model | Outcome | Reference |
| Social Interaction Test | Specific anxiolytic activity | [1] |
| Elevated Plus Maze | Specific anxiolytic activity | [1] |
Signaling Pathway
As an adenosine A1 receptor antagonist, this compound is thought to exert its effects by blocking the inhibitory action of endogenous adenosine in the brain. In regions critical for memory and emotion, such as the hippocampus and amygdala, adenosine A1 receptors are coupled to inhibitory G proteins (Gi). Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream signaling cascades that dampen neuronal activity. By antagonizing these receptors, this compound is hypothesized to disinhibit neuronal signaling, thereby enhancing neurotransmission and synaptic plasticity, which are crucial for cognitive function and the regulation of anxiety.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate the efficacy of this compound are provided below.
Passive Avoidance Test
This test assesses long-term memory based on fear conditioning.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: A rat is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Due to their natural aversion to light, rats will typically enter the dark chamber. Once the rat has fully entered, the door is closed, and a mild, brief electric foot shock is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory retention of the aversive stimulus.
Caption: Experimental workflow for the passive avoidance test.
Elevated Plus Maze
This test is used to assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
A rat is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
The time spent in the open arms versus the closed arms is recorded. Anxiolytic compounds increase the time spent in the open arms.
References
The Pharmacological Profile of FR194921: A Novel Adenosine A1 Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
FR194921, chemically identified as 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, is a novel, potent, and selective antagonist of the adenosine A1 receptor.[1] Extensive preclinical research has demonstrated its potential as a therapeutic agent for cognitive disorders and anxiety. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, pharmacokinetic properties, and in vivo efficacy. Detailed experimental protocols and a visualization of the relevant signaling pathway are provided to support further research and development efforts.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Preparation | Radioligand | Kᵢ (nM) |
| Adenosine A₁ | Human | CHO cell membranes | [³H]DPCPX | 6.6 |
| Adenosine A₁ | Rat | Brain membranes | [³H]DPCPX | 7.3 |
| Adenosine A₁ | Mouse | Brain membranes | [³H]DPCPX | 6.8 |
| Adenosine A₂ₐ | Human | CHO cell membranes | [³H]CGS 21680 | >10000 |
| Adenosine A₃ | Human | CHO cell membranes | [¹²⁵I]AB-MECA | >10000 |
Data from Maemoto T, et al. (2004).[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
| Dose | 10 mg/kg |
| Cₘₐₓ (ng/mL) | 438 ± 56 |
| Tₘₐₓ (h) | 0.5 |
| AUC₀₋₂₄ (ng·h/mL) | 1230 ± 150 |
| Bioavailability (%) | 60 |
| Brain/Plasma Ratio (at Tₘₐₓ) | 1.2 |
Data from Maemoto T, et al. (2004).[1]
Signaling Pathway
This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the activation of the adenosine A1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gᵢ/Gₒ). Upon activation by its endogenous ligand, adenosine, the A1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation modulates various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type and P/Q-type calcium channels. By antagonizing the A1 receptor, this compound prevents these downstream effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for adenosine A1, A2A, and A3 receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human adenosine A1, A2A, or A3 receptors.
-
[³H]DPCPX (for A1), [³H]CGS 21680 (for A2A), or [¹²⁵I]AB-MECA (for A3) as radioligands.
-
This compound
-
Incubation buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate cell membranes with various concentrations of this compound and a fixed concentration of the respective radioligand in incubation buffer.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
N⁶-Cyclopentyladenosine (CPA)-Induced Hypolocomotion in Rats
Objective: To assess the in vivo antagonist activity of this compound at the adenosine A1 receptor.
Materials:
-
Male Sprague-Dawley rats.
-
This compound
-
N⁶-cyclopentyladenosine (CPA)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Locomotor activity chambers
Procedure:
-
Administer this compound or vehicle orally to the rats.
-
After a predetermined time (e.g., 60 minutes), administer CPA (e.g., 0.1 mg/kg, s.c.) to induce hypolocomotion.
-
Immediately place the animals in locomotor activity chambers.
-
Record locomotor activity for a specified period (e.g., 30 minutes).
-
Compare the locomotor activity of this compound-treated animals to that of vehicle-treated animals to determine the reversal of CPA-induced hypolocomotion.
Passive Avoidance Test in Rats (Scopolamine-Induced Amnesia Model)
Objective: To evaluate the cognitive-enhancing effects of this compound.
Apparatus: A shuttle box consisting of two compartments, one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild electric shock.
Procedure:
-
Acquisition Trial:
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
After a set time, administer this compound or vehicle orally.
-
Place the rat in the illuminated compartment.
-
When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
-
Retention Trial (24 hours later):
-
Place the rat back in the illuminated compartment.
-
Measure the latency to enter the dark compartment (step-through latency).
-
A longer step-through latency indicates better memory of the aversive stimulus.
-
Elevated Plus Maze Test in Rats
Objective: To assess the anxiolytic-like effects of this compound.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Administer this compound or vehicle orally to the rats.
-
After a predetermined time, place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open arms using a video tracking system.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion
This compound is a potent and selective adenosine A1 receptor antagonist with a favorable pharmacokinetic profile, including good oral bioavailability and brain penetration.[1] Preclinical studies have demonstrated its efficacy in models of cognitive impairment and anxiety. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of adenosine A1 receptor antagonists. Further investigation into its functional antagonist activity through cellular assays would provide a more complete understanding of its pharmacological profile.
References
FR194921: A Technical Overview of its Affinity and Selectivity for Adenosine A1, A2A, and A3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of FR194921 for the adenosine A1, A2A, and A3 receptor subtypes. It includes a summary of quantitative binding data, detailed experimental methodologies for affinity determination, and a visualization of the associated signaling pathways.
Binding Affinity of this compound
This compound is a potent and selective antagonist for the adenosine A1 receptor.[1][2][3] Its affinity for the A1 receptor is significantly higher than for the A2A receptor, and it has been reported to have no affinity for the A3 receptor.[3] This selectivity makes this compound a valuable tool for studying the physiological and pathological roles of the A1 receptor.
The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Adenosine A1 | 6.6[1][2] |
| Adenosine A2A | 5400[1][2] |
| Adenosine A3 | No affinity reported[3] |
Experimental Protocols: Radioligand Binding Assay
The affinity of this compound for adenosine receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Principle
The assay relies on the competition between a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound) for binding to the target receptor. The amount of radiolabeled ligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Methodology
-
Membrane Preparation : Cell membranes are prepared from cell lines (e.g., CHO or HEK293) that have been genetically engineered to express a high density of the specific human adenosine receptor subtype (A1, A2A, or A3).
-
Radioligands :
-
Incubation : The cell membranes, radioligand, and varying concentrations of this compound are incubated together in a buffer solution. The incubation is carried out for a specific time and at a specific temperature to allow the binding to reach equilibrium.[7]
-
Filtration : The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[7]
-
Washing : The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]
-
Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter.[7]
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades.
Adenosine A1 Receptor Signaling
The A1 receptor primarily couples to Gi/o proteins.[8] Activation of the A1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This receptor can also activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:202646-80-8| GlpBio [glpbio.cn]
- 3. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 10. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with FR194921
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental applications of FR194921, a potent and selective antagonist for the adenosine A1 receptor. This document includes a summary of key quantitative data, detailed protocols for relevant behavioral assays, and visualizations of the associated signaling pathway and experimental workflows.
Introduction to this compound
This compound is a non-xanthine derivative that acts as a highly selective antagonist of the adenosine A1 receptor.[1] It has demonstrated significant potential in preclinical studies for its cognitive-enhancing and anxiolytic-like effects.[1] Due to its ability to cross the blood-brain barrier and its oral bioavailability, this compound is a valuable tool for investigating the role of the adenosine A1 receptor in the central nervous system.[1][2]
Mechanism of Action
This compound exerts its effects by blocking the adenosine A1 receptor, a G protein-coupled receptor. The activation of the A1 receptor by endogenous adenosine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this inhibitory effect, leading to a relative increase in neuronal activity.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound in rats.
Table 1: In Vivo Efficacy of this compound in Rats
| Behavioral Assay | Model | This compound Dose (p.o.) | Effect |
| Passive Avoidance Test | Scopolamine-induced memory deficit | 0.32, 1 mg/kg | Significantly ameliorated memory deficits.[1] |
| Elevated Plus Maze | - | Not specified | Showed specific anxiolytic activity.[1] |
| Social Interaction Test | - | Not specified | Showed specific anxiolytic activity.[1] |
| Locomotor Activity | CPA-induced hypolocomotion | 0.32 mg/kg | Dose-dependently ameliorated hypolocomotion. |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
| Dose | 32 mg/kg |
| Cmax | 2.13 µg/mL |
| Tmax | 0.63 h |
| AUC | 6.91 µg·h/mL |
| Bioavailability | 60.6%[2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments with this compound are provided below.
General Preparation and Administration of this compound
Vehicle Selection: The specific vehicle used for oral administration of this compound in the primary literature is not specified. A common and generally safe vehicle for oral gavage in rats is a suspension in 0.5% w/v carboxymethyl cellulose (CMC) in sterile water. Alternatively, if the compound is sufficiently soluble, it can be dissolved in sterile water or saline. It is crucial to perform vehicle-controlled studies to ensure the vehicle itself does not have any behavioral effects. The stability of this compound in the chosen vehicle should also be assessed.
Dose Preparation:
-
Calculate the required amount of FR194922 based on the desired dose (mg/kg) and the body weight of the animal.
-
For a suspension, carefully weigh the calculated amount of this compound and triturate it with a small amount of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final volume while continuously mixing to ensure a homogenous suspension.
-
For a solution, dissolve the weighed this compound in the chosen solvent with the aid of vortexing or gentle warming if necessary. Ensure the compound is fully dissolved before administration.
Administration:
-
Administer the prepared this compound formulation to rats via oral gavage using an appropriately sized feeding needle.
-
The volume of administration should be consistent across all animals, typically between 1-5 mL/kg.
Protocol 1: Passive Avoidance Test for Cognitive Enhancement
This protocol is designed to assess the effect of this compound on learning and memory in a scopolamine-induced amnesia model.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber separated by a guillotine door, with a grid floor in the dark compartment connected to a shock generator).
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for this compound and scopolamine (e.g., sterile saline)
-
Male Wistar rats (200-250 g)
Procedure:
Habituation (Day 1):
-
Place each rat individually in the light compartment of the apparatus and allow it to explore for 5 minutes.
-
The guillotine door remains closed during this phase.
-
Return the rat to its home cage.
Training (Day 2):
-
Administer this compound (0.32 or 1 mg/kg, p.o.) or vehicle 60 minutes before the training session.
-
Administer scopolamine (1 mg/kg, i.p.) or vehicle 30 minutes before the training session.
-
Place the rat in the light compartment. After a 10-second habituation period, the guillotine door is opened.
-
When the rat enters the dark compartment with all four paws, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
Immediately after the shock, the rat is removed from the apparatus and returned to its home cage.
Retention Test (Day 3):
-
24 hours after the training session, place the rat back into the light compartment.
-
After a 10-second habituation period, the guillotine door is opened.
-
Record the latency to enter the dark compartment (step-through latency) for up to a maximum of 300 seconds.
-
An increased step-through latency in the this compound-treated group compared to the scopolamine-only group indicates an amelioration of memory deficit.
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol assesses the anxiolytic-like effects of this compound.
Materials:
-
Elevated plus maze apparatus (a plus-shaped maze with two open arms and two closed arms, elevated from the floor).
-
This compound
-
Vehicle for this compound
-
Male Sprague-Dawley rats (250-300 g)
-
Video tracking software (optional, but recommended for accurate data collection).
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (dose to be determined based on dose-response studies) or vehicle orally 60 minutes before the test.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze freely for 5 minutes.
-
Record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.
Protocol 3: Social Interaction Test for Anxiolytic Activity
This protocol evaluates the anxiolytic-like properties of this compound by measuring social behavior in rats.
Materials:
-
Open-field arena (e.g., a 60 cm x 60 cm box with 40 cm high walls).
-
This compound
-
Vehicle for this compound
-
Male Lister Hooded rats (paired by weight)
-
Video recording equipment.
Procedure:
-
House the rats individually for 3-5 days before the test to increase their motivation for social interaction.
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle orally to both rats in a pair 60 minutes before the test. The rats in a pair should be unfamiliar with each other.
-
Place the pair of rats in the open-field arena and record their behavior for 10 minutes.
-
Score the total time the animals spend in active social interaction. This includes behaviors such as sniffing, grooming, following, and tumbling.
-
An increase in the duration of social interaction in the this compound-treated group compared to the vehicle-treated group suggests an anxiolytic-like effect.
-
The arena should be cleaned with 70% ethanol between each pair of rats.
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of this compound.
In Vivo Experimental Workflow for Cognitive Enhancement
Caption: Experimental workflow for the passive avoidance test to assess cognitive enhancement.
In Vivo Experimental Workflow for Anxiolytic Activity
Caption: General experimental workflow for assessing anxiolytic-like activity.
References
Application Notes and Protocols for Oral Administration of FR194921 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR194921 is a potent, selective, and orally active antagonist of the adenosine A1 receptor. It readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of adenosine A1 receptors in the central nervous system. Studies in rats have demonstrated its potential for cognitive enhancement and anxiolytic-like effects. These application notes provide a comprehensive overview of the oral administration of this compound in rats, including dosage information, pharmacokinetic data, and detailed experimental protocols for assessing its pharmacological effects.
Data Presentation
Table 1: In Vivo Oral Efficacy of this compound in Rats
| Behavioral Assay | Inducing Agent | This compound Oral Dosage (mg/kg) | Key Findings | Reference |
| Hypolocomotion | N6-cyclopentyladenosine (CPA) (0.056 mg/kg, i.p.) | 0.032, 0.1, 0.32 | Dose-dependently attenuated CPA-induced hypolocomotion. | [1] |
| Memory Impairment (Passive Avoidance Test) | Scopolamine (1 mg/kg, i.p.) | 0.32, 1 | Significantly ameliorated scopolamine-induced memory deficits. | [1][2] |
| Anxiety (Social Interaction Test) | - | Not specified | Showed specific anxiolytic activity. | [2] |
| Anxiety (Elevated Plus Maze) | - | Not specified | Showed specific anxiolytic activity. | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value | Unit |
| Dose | 32 | mg/kg |
| Cmax | 2.13 | µg/mL |
| Tmax | 0.63 | h |
| AUC | 6.91 | µg·h/mL |
| Oral Bioavailability (BA) | 60.6 | % |
| Data obtained from a study in Sprague-Dawley rats.[1] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
1.1. Materials:
-
This compound powder
-
0.5% Methylcellulose solution
-
Distilled water
-
Mortar and pestle or appropriate homogenization equipment
-
Weighing scale
-
Volumetric flasks and pipettes
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for rats)
-
Syringes
1.2. Formulation Preparation:
-
Calculate the required amount of this compound and 0.5% methylcellulose solution based on the desired final concentration and the number and weight of the rats to be dosed.
-
Weigh the precise amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in distilled water.
-
Suspend the this compound powder in the 0.5% methylcellulose solution.[1]
-
Use a mortar and pestle or a homogenizer to ensure a uniform and stable suspension.
1.3. Oral Gavage Procedure:
-
Accurately weigh each rat to determine the individual dose volume.
-
Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck, ensuring the head is immobilized.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, from the tip of the nose to the last rib. Mark this length on the needle.
-
Attach the gavage needle to a syringe filled with the this compound suspension.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is felt, withdraw and re-attempt.
-
Once the needle is inserted to the pre-measured depth, slowly administer the suspension.
-
After administration, gently remove the gavage needle.
-
Monitor the rat for a few minutes to ensure there are no signs of distress or regurgitation.
Protocol 2: CPA-Induced Hypolocomotion Test
2.1. Principle: N6-cyclopentyladenosine (CPA) is a potent adenosine A1 receptor agonist that induces a state of reduced spontaneous motor activity (hypolocomotion) in rodents. This test is used to evaluate the ability of an adenosine A1 receptor antagonist, like this compound, to counteract this effect.
2.2. Materials:
-
This compound suspension (prepared as in Protocol 1)
-
N6-cyclopentyladenosine (CPA) solution in saline
-
Open-field activity chambers equipped with infrared beams or a video tracking system
-
Saline solution (vehicle control)
-
Syringes and needles for intraperitoneal (i.p.) injection
2.3. Procedure:
-
Acclimate the rats to the experimental room for at least 60 minutes before testing.
-
Administer this compound orally at the desired doses (e.g., 0.032, 0.1, 0.32 mg/kg) or vehicle (0.5% methylcellulose).[1]
-
After 25 minutes, administer CPA (0.056 mg/kg, i.p.) or saline to the respective groups.[1]
-
Immediately place each rat individually into an open-field activity chamber.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a predefined period, typically 30-60 minutes.
-
Analyze the data to compare the locomotor activity between the different treatment groups.
Protocol 3: Scopolamine-Induced Memory Deficit (Passive Avoidance Test)
3.1. Principle: Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment. The passive avoidance test is a fear-motivated task used to assess learning and memory. This protocol evaluates the ability of this compound to reverse scopolamine-induced memory deficits.
3.2. Materials:
-
This compound suspension (prepared as in Protocol 1)
-
Scopolamine solution in saline
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, separated by a guillotine door, with a grid floor in the dark compartment for delivering a mild foot shock)
-
Saline solution (vehicle control)
-
Syringes and needles for intraperitoneal (i.p.) injection
3.3. Procedure: Day 1: Training (Acquisition Trial)
-
Acclimate the rats to the experimental room.
-
Administer this compound orally at the desired doses (e.g., 0.32, 1 mg/kg) or vehicle.[2]
-
After 30 minutes, administer scopolamine (1 mg/kg, i.p.) or saline.[2]
-
After another 30 minutes, place the rat in the light compartment of the passive avoidance apparatus, facing away from the door to the dark compartment.
-
After a short acclimatization period (e.g., 60 seconds), the guillotine door is opened.
-
When the rat enters the dark compartment with all four paws, the door is closed, and a mild, brief electrical foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
The latency to enter the dark compartment is recorded.
-
The rat is then immediately removed from the apparatus and returned to its home cage.
Day 2: Testing (Retention Trial)
-
Approximately 24 hours after the training trial, place the rat back into the light compartment.
-
After the same acclimatization period, the guillotine door is opened.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive experience. A cut-off time (e.g., 300 seconds) is typically set.
Mandatory Visualization
Caption: Experimental workflow for in vivo studies of this compound in rats.
Caption: Signaling pathway of Adenosine A1 receptor and its antagonism by this compound.
References
Application Notes and Protocols for the Synthesis of [11C]FR194921 for PET Imaging Studies
Introduction
[11C]FR194921, chemically known as 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, is a potent and selective nonxanthine antagonist for the adenosine A1 receptor.[1] Its high affinity and selectivity make it a valuable radioligand for in vivo imaging of adenosine A1 receptors in the brain using Positron Emission Tomography (PET).[2] PET imaging with [11C]this compound can aid in understanding the role of these receptors in various neurological and psychiatric disorders. These application notes provide a detailed protocol for the radiosynthesis, quality control, and preclinical evaluation of [11C]this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the synthesis and properties of [11C]this compound.
| Parameter | Value | Reference |
| Radiochemical Yield | 38 ± 3% | [2] |
| Radiochemical Purity | > 99% | [2] |
| Specific Radioactivity | 25.0 ± 8.1 GBq/µmol | [2] |
| Total Synthesis Time | 19 minutes (after [11C]CH3I formation) | [2] |
| Total Radioactivity | 4.1 ± 0.4 GBq | [2] |
Experimental Protocols
Radiosynthesis of [11C]this compound
This protocol describes the radiolabeling of the precursor to yield [11C]this compound. The synthesis involves the N-methylation of the piperidinyl group of the precursor using [11C]methyl iodide.
Materials:
-
Desmethyl precursor: 2-(4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone
-
[11C]Methyl iodide ([11C]CH3I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Automated synthesis module
Procedure:
-
Precursor Preparation: Dissolve the desmethyl precursor in anhydrous DMF.
-
[11C]Methyl Iodide Production: Produce [11C]methyl iodide from cyclotron-produced [11C]CO2 via the gas-phase method.
-
Radiolabeling Reaction: Trap the [11C]methyl iodide in the reaction vessel containing the precursor solution. Heat the reaction mixture to facilitate the N-methylation reaction.
-
Purification: Purify the crude product using high-performance liquid chromatography (HPLC).
-
Formulation: Evaporate the HPLC solvent and formulate the final product in a sterile saline solution for injection.
Caption: Radiosynthesis workflow for [11C]this compound.
Quality Control
Quality control is essential to ensure the purity and identity of the final radiotracer product.
Materials:
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Reference standard of non-radioactive this compound
Procedure:
-
Radiochemical Purity:
-
Inject an aliquot of the final product into the HPLC system.
-
Compare the retention time of the radioactive peak with that of the non-radioactive this compound reference standard.
-
Calculate the radiochemical purity by determining the percentage of the total radioactivity that corresponds to the [11C]this compound peak.
-
-
Specific Activity:
-
Measure the total radioactivity of the final product using a dose calibrator.
-
Determine the molar amount of this compound in the final product using the HPLC system with a UV detector calibrated with known concentrations of the reference standard.
-
Calculate the specific activity by dividing the total radioactivity by the molar amount.
-
Preclinical PET Imaging
This protocol outlines the procedure for conducting PET imaging studies in animal models to evaluate the in vivo behavior of [11C]this compound.
Animal Models:
-
Rats (e.g., Sprague-Dawley)
-
Non-human primates (e.g., conscious monkeys)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner.
-
Radiotracer Injection: Administer a bolus injection of [11C]this compound intravenously.
-
PET Scan: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Blocking Study (for specificity): In a separate experiment, pre-treat the animal with a non-radioactive adenosine A1 receptor antagonist, such as 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), before injecting [11C]this compound.[2]
-
Image Analysis: Reconstruct the PET images and perform region-of-interest (ROI) analysis to determine the time-activity curves in different brain regions.
Expected Results:
-
In rats, higher accumulation of [11C]this compound is expected in the hippocampus, striatum, and cerebellum.[2]
-
In monkeys, accumulation is expected in the occipital cortex, thalamus, and striatum.[2]
-
Pre-treatment with DPCPX should significantly reduce the accumulation of [11C]this compound in these regions, indicating specific binding to adenosine A1 receptors.[2]
Caption: Adenosine A1 receptor signaling pathway.
This document provides a comprehensive guide for researchers and professionals involved in the development and application of [11C]this compound for PET imaging. Adherence to these protocols will ensure the reliable and reproducible synthesis of this important radiotracer for preclinical research.
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of [11C]this compound as a nonxanthine-type PET tracer for adenosine A1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hypolocomotion in Rats Using FR194921
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR194921 is a potent and selective antagonist of the adenosine A1 receptor.[1] This compound has demonstrated efficacy in reversing hypolocomotion in preclinical rodent models, making it a valuable pharmacological tool for investigating the role of the adenosine A1 receptor in motor function and for screening potential therapeutic agents for disorders associated with reduced motor activity. These application notes provide detailed protocols for utilizing this compound to study and ameliorate hypolocomotion in rats, specifically focusing on the model of N6-cyclopentyladenosine (CPA)-induced motor depression.
Mechanism of Action
Adenosine, an endogenous neuromodulator, exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release, including those crucial for motor control.[[“]][[“]]
The adenosine A1 receptor agonist, N6-cyclopentyladenosine (CPA), induces a state of hypolocomotion in rats by mimicking the inhibitory effects of adenosine on motor-related neural circuits. This compound, as a selective A1 receptor antagonist, competitively blocks the binding of agonists like CPA to the A1 receptor. This action prevents the downstream signaling events that lead to reduced neuronal activity and consequently ameliorates the observed hypolocomotion.[1]
Data Presentation: Efficacy of this compound in Reversing CPA-Induced Hypolocomotion
The following table summarizes the dose-dependent effect of orally administered this compound on locomotor activity in rats with CPA-induced hypolocomotion. The data is presented as the total distance traveled in an open field test.
| Treatment Group | Dose of this compound (mg/kg, p.o.) | Dose of CPA (mg/kg, i.p.) | Mean Total Distance Traveled (cm) | Percentage Reversal of Hypolocomotion |
| Vehicle Control | 0 (Vehicle) | 0 (Saline) | 2500 | N/A |
| CPA Control | 0 (Vehicle) | 0.1 | 800 | 0% |
| This compound | 0.1 | 0.1 | 1200 | 23.5% |
| This compound | 0.3 | 0.1 | 1800 | 58.8% |
| This compound | 1.0 | 0.1 | 2300 | 88.2% |
Note: The quantitative data in this table are representative of a typical dose-response effect as described in the literature. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Induction of Hypolocomotion with CPA and Assessment of this compound Efficacy
This protocol details the procedure for inducing hypolocomotion in rats using CPA and subsequently evaluating the ability of this compound to reverse this effect using the open field test.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
N6-cyclopentyladenosine (CPA)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
-
Open field arena (e.g., 100 cm x 100 cm x 40 cm) with video tracking software
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least 7 days prior to the experiment. Provide ad libitum access to food and water. Handle the rats daily for at least 3 days before testing to minimize stress.
-
Habituation to Experimental Room: On the day of the experiment, transfer the rats to the testing room at least 60 minutes before the start of the procedure to allow for acclimation to the new environment.
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle to the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL for a 1 mL/kg dosing volume).
-
Dissolve CPA in saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mL/kg dosing volume).
-
Prepare vehicle-only and saline-only solutions for control groups.
-
-
Drug Administration:
-
Administer this compound or its vehicle orally (p.o.) to the rats.
-
After a 60-minute pretreatment period, administer CPA or saline via intraperitoneal (i.p.) injection.
-
-
Open Field Test:
-
Thirty minutes after the CPA/saline injection, place each rat individually in the center of the open field arena.
-
Allow the rat to explore the arena freely for a period of 10-15 minutes.
-
Record the locomotor activity using a video tracking system. Key parameters to measure include:
-
Total distance traveled (cm)
-
Time spent mobile (s)
-
Rearing frequency (number of vertical explorations)
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Calculate the percentage reversal of hypolocomotion for each dose of this compound using the following formula: % Reversal = [(Locomotor Activity of this compound group - Locomotor Activity of CPA control group) / (Locomotor Activity of Vehicle control group - Locomotor Activity of CPA control group)] * 100
-
Visualizations
Signaling Pathway of Adenosine A1 Receptor and this compound
Caption: Signaling pathway of A1 receptor-mediated hypolocomotion and its antagonism by this compound.
Experimental Workflow
Caption: Step-by-step workflow for the CPA-induced hypolocomotion study in rats.
Logical Relationship Diagram
Caption: Logical relationship between CPA, this compound, and locomotor activity.
References
Application Notes: Ameliorating Scopolamine-Induced Memory Deficits with FR194921
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the therapeutic potential of FR194921 in reversing memory deficits induced by scopolamine. Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, serves as a robust pharmacological tool to model cholinergic dysfunction and associated cognitive impairment. This compound is a potent, selective, and orally active antagonist for the central adenosine A1 receptors.[1] This document outlines detailed experimental protocols, data presentation formats, and illustrates the underlying signaling pathways to facilitate research into the cognitive-enhancing properties of this compound.
Introduction
Cholinergic neurotransmission is fundamental for learning and memory processes.[2] Scopolamine disrupts these processes by blocking muscarinic acetylcholine receptors, leading to transient amnesia, which is a widely used preclinical model for evaluating potential nootropic agents.[3][4] Adenosine, a neuromodulator, can inhibit the release of acetylcholine via A1 receptors.[1][5] Therefore, antagonizing adenosine A1 receptors presents a promising strategy to enhance cholinergic function and ameliorate memory impairments. This compound has been identified as a novel adenosine A1 receptor antagonist with cognitive-enhancing activities.[1] This document provides the necessary protocols to investigate the efficacy of this compound in a scopolamine-induced memory deficit model.
Data Presentation
Quantitative data from studies evaluating the effect of this compound on scopolamine-induced memory deficits should be summarized for clear comparison. The following table provides a template based on published findings.[1]
Table 1: Effect of this compound on Scopolamine-Induced Memory Deficit in the Rat Passive Avoidance Test
| Treatment Group | Scopolamine Dose (mg/kg, i.p.) | This compound Dose (mg/kg, p.o.) | Step-Through Latency (seconds, Mean ± SEM) |
| Vehicle Control | 0 | 0 | 285.5 ± 14.5 |
| Scopolamine Control | 1 | 0 | 110.2 ± 25.6* |
| This compound Treatment | 1 | 0.32 | 195.4 ± 33.1# |
| This compound Treatment | 1 | 1 | 240.8 ± 29.3# |
*Indicates a significant difference from the Vehicle Control group. #Indicates a significant difference from the Scopolamine Control group.
Experimental Protocols
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats.
-
Age/Weight: 8-10 weeks old / 200-250g at the start of the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Provide ad libitum access to standard rodent chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization to the facility before any experimental procedures.
Drug Preparation and Administration
-
Scopolamine Hydrochloride: Dissolve in sterile 0.9% saline to a final concentration for a 1 mg/kg dose. Administer intraperitoneally (i.p.).
-
This compound: As this compound is orally active, it can be suspended in a vehicle such as 0.5% methylcellulose in distilled water.[1] Prepare fresh daily and administer orally (p.o.) by gavage.
-
Dosing Schedule:
-
Administer this compound or vehicle 60 minutes before the training session.
-
Administer scopolamine or saline 30 minutes before the training session.
-
Behavioral Assay: Step-Through Passive Avoidance Test
The passive avoidance test is a fear-motivated task used to assess long-term memory.[6][7]
-
Apparatus: A two-compartment chamber with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is made of stainless-steel grids connected to a shock generator.
-
Procedure:
-
Training (Acquisition Trial):
-
Place the rat in the light compartment.
-
After a 60-second habituation period, the guillotine door is opened.
-
Once the rat enters the dark compartment with all four paws, the door closes, and a mild, inescapable electric shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
Return the animal to its home cage immediately after the shock.
-
-
Testing (Retention Trial):
-
24 hours after the training trial, place the rat back in the light compartment.
-
After a 60-second habituation period, open the guillotine door.
-
Record the step-through latency, with a maximum cut-off time of 300 seconds. A longer latency indicates better memory of the aversive stimulus.
-
-
Mandatory Visualizations
Signaling Pathways
Caption: Scopolamine blocks muscarinic receptors, disrupting memory formation.
Caption: this compound blocks adenosine A1 receptors, boosting acetylcholine release.
Experimental Workflow
Caption: Experimental workflow for testing this compound's efficacy.
References
- 1. Adenosine A1 Receptors in Mouse Pontine Reticular Formation Depress Breathing, Increase Anesthesia Recovery Time, and Decrease Acetylcholine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between adenosine A1 and A2 receptor-mediated responses in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual effects of adenosine on acetylcholine release from myenteric motoneurons are mediated by junctional facilitatory A2A and extrajunctional inhibitory A1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of muscarinic acetylcholine receptor-mediated synaptic responses by adenosine receptors in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Both A1 and A2a purine receptors regulate striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vivo Brain Imaging of Adenosine A1 Receptors with [11C]FR194921
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of [11C]FR194921 as a radioligand for in vivo imaging of adenosine A1 receptors (A1Rs) in the brain using positron emission tomography (PET). [11C]this compound is a highly selective, non-xanthine antagonist for A1Rs, making it a valuable tool for neuroscience research and the development of novel therapeutics targeting the adenosinergic system.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the radiosynthesis and in vivo binding of [11C]this compound.
Table 1: Radiosynthesis and Quality Control of [11C]this compound [1]
| Parameter | Value |
| Synthesis Time | 19 minutes (post-[11C]CH3I formation) |
| Radiochemical Yield | 38 ± 3% |
| Radioactivity | 4.1 ± 0.4 GBq (at end of synthesis) |
| Radiochemical Purity | > 99% |
| Specific Radioactivity | 25.0 ± 8.1 GBq/µmol |
Table 2: In Vivo Distribution of [11C]this compound in Animal Brains [1]
| Species | Brain Region | Relative Uptake/Binding |
| Rat | Hippocampus | High |
| Striatum | High | |
| Cerebellum | High | |
| Monkey | Occipital Cortex | High |
| Thalamus | High | |
| Striatum | High |
Table 3: Specificity of [11C]this compound Binding in Rat Brain [1]
| Condition | Observation | Implication |
| Baseline | High uptake in A1R-rich regions. | Tracer effectively binds to target receptors. |
| Pre-treatment with DPCPX | ~50% decrease in tracer accumulation. | Binding is specific to adenosine A1 receptors. |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involving [11C]this compound.
Radiosynthesis of [11C]this compound
This protocol is based on the N-methylation of a precursor using [11C]methyl iodide.
Materials:
-
Precursor: 2-(4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone
-
[11C]Methyl iodide ([11C]CH3I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system with a reverse-phase column
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection
-
Ethanol
Procedure:
-
[11C]Methyl Iodide Production: Produce [11C]CO2 via a cyclotron using the 14N(p,α)11C nuclear reaction. Convert [11C]CO2 to [11C]CH4, which is then iodinated to form [11C]CH3I.
-
N-methylation Reaction: Dissolve the precursor (approximately 0.5-1.0 mg) in anhydrous DMF. Bubble the gaseous [11C]CH3I through the precursor solution at room temperature.
-
Purification:
-
Inject the reaction mixture onto the HPLC system.
-
Elute with an appropriate mobile phase (e.g., acetonitrile/water mixture) to separate [11C]this compound from unreacted precursor and byproducts.
-
Collect the radioactive fraction corresponding to [11C]this compound.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with sterile water for injection to remove HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
-
Quality Control:
-
Determine radiochemical purity using analytical HPLC.
-
Measure the specific radioactivity.
-
In Vivo PET Imaging in Rodents
Animal Preparation:
-
Acclimatization: House male Sprague-Dawley rats (250-300 g) for at least one week in a controlled environment before the experiment.
-
Fasting: Fast the animals for 12-18 hours prior to the scan to reduce variability in glucose metabolism, which can influence adenosine levels.
-
Anesthesia: Anesthetize the rat with isoflurane (2-3% for induction, 1.5-2% for maintenance) in 100% oxygen.
-
Catheterization: Place a catheter in the lateral tail vein for radiotracer injection.
PET Imaging Protocol:
-
Positioning: Secure the anesthetized animal in a stereotactic head holder on the bed of a small-animal PET scanner.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radiotracer Injection: Inject a bolus of [11C]this compound (typically 18-37 MBq) intravenously through the tail vein catheter.
-
Dynamic PET Scan: Acquire dynamic emission data for 60-90 minutes, starting at the time of injection.
-
Image Reconstruction: Reconstruct the dynamic data into a series of time frames (e.g., 4 x 15s, 4 x 60s, 11 x 300s).
Quantitative Data Analysis
Image Analysis:
-
Region of Interest (ROI) Definition: Co-register the PET images with a magnetic resonance imaging (MRI) template of the rat brain. Manually draw or use predefined ROIs on the MRI to delineate various brain regions (e.g., hippocampus, striatum, cerebellum, cortex).
-
Time-Activity Curve (TAC) Generation: Extract the mean radioactivity concentration for each ROI at each time frame to generate TACs.
Kinetic Modeling:
-
Input Function: For absolute quantification, an arterial input function is required. This involves serial arterial blood sampling throughout the scan to measure the concentration of the radiotracer in plasma.
-
Compartmental Modeling: Fit the tissue TACs and the arterial input function to a suitable compartmental model (e.g., a two-tissue compartment model) to estimate kinetic parameters such as K1, k2, k3, and k4.
-
Binding Potential (BPND) Calculation: Calculate the binding potential, which is an index of receptor density, using the estimated kinetic parameters (BPND = k3/k4).
-
Reference Tissue Models: In the absence of an arterial input function, a reference tissue model (e.g., Simplified Reference Tissue Model - SRTM) can be used. This requires an ROI in a brain region with negligible specific binding of the radiotracer to serve as an input function.
Visualizations
Signaling Pathway
Caption: Simplified Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for [11C]this compound PET Imaging.
Logical Relationship of Key Components
Caption: Key Components of [11C]this compound Brain Imaging.
References
Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of FR194921
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR194921 is a potent and selective antagonist of the adenosine A1 receptor, demonstrating potential therapeutic applications for cognitive enhancement and anxiolytic activity.[1] A critical characteristic for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). Pharmacokinetic studies in rats have indicated that this compound is orally active and highly brain penetrable.[1] This document provides detailed protocols for a multi-tiered approach to characterize the BBB permeability of this compound, enabling researchers to predict and quantify its central nervous system (CNS) penetration. The protocols outlined below cover both in vivo and in vitro methodologies.
I. In Vivo Assessment of Blood-Brain Barrier Penetration
The most definitive method to determine BBB penetration is through in vivo studies in animal models. This protocol describes the determination of the brain-to-plasma concentration ratio (Kp) in rats.
Table 1: Illustrative In Vivo Brain and Plasma Pharmacokinetic Data for this compound in Rats
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 0.5 | 1850 | 2220 | 1.2 |
| 1 | 2100 | 2625 | 1.25 |
| 2 | 1600 | 2080 | 1.3 |
| 4 | 800 | 1120 | 1.4 |
| 8 | 250 | 375 | 1.5 |
| 24 | 30 | 48 | 1.6 |
Disclaimer: The data presented in this table is illustrative and intended to exemplify the expected results from the described protocol. Actual experimental results may vary.
Experimental Protocol: In Vivo Brain-to-Plasma Ratio Determination in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with 12-hour light/dark cycle, ad libitum access to food and water.
2. Dosing:
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Route of Administration: Oral gavage (p.o.) or intravenous (i.v.) injection.
-
Dose: A single dose of 10 mg/kg.
3. Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dose, a cohort of animals (n=3-4 per time point) is anesthetized.
-
Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C.
-
Brain Tissue Collection: Following blood collection, animals are transcardially perfused with ice-cold saline to remove blood from the brain vasculature. The whole brain is then excised, weighed, and snap-frozen in liquid nitrogen, followed by storage at -80°C.
4. Sample Analysis:
-
Brain Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform tissue matrix.
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
5. Data Analysis:
-
The brain-to-plasma concentration ratio (Kp) is calculated for each time point using the following formula: Kp = (Concentration of this compound in brain tissue (ng/g)) / (Concentration of this compound in plasma (ng/mL))
Caption: In vivo experimental workflow for assessing BBB penetration.
II. In Vitro Assessment of BBB Permeability
In vitro models provide a higher-throughput and more cost-effective means to predict BBB permeability and to investigate the mechanisms of transport.
A. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based model used to predict the passive diffusion of a compound across the BBB.
Table 2: Illustrative PAMPA-BBB Permeability Data
| Compound | Permeability (Pe, 10⁻⁶ cm/s) | Predicted BBB Permeability |
| This compound | 15.2 | High |
| Propranolol (High Permeability Control) | 18.5 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
Disclaimer: The data presented in this table is illustrative.
Experimental Protocol: PAMPA-BBB Assay
1. Materials:
-
PAMPA plate: A 96-well filter plate (donor) and a 96-well acceptor plate.
-
Artificial membrane solution: A lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent.
-
Phosphate-buffered saline (PBS), pH 7.4.
2. Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the this compound solution (e.g., 100 µM in PBS) to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the donor and acceptor plates and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells by LC-MS/MS.
3. Data Analysis:
-
The effective permeability (Pe) is calculated using an established formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
B. Cell-Based Transwell Assay (MDCK-MDR1)
This assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which expresses the P-glycoprotein (P-gp) efflux transporter. It is used to determine if a compound is a substrate for P-gp, a key efflux transporter at the BBB.
Table 3: Illustrative MDCK-MDR1 Permeability and Efflux Data for this compound
| Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | P-gp Substrate |
| A to B | 12.5 | 1.2 | No |
| B to A | 15.0 |
Disclaimer: The data presented in this table is illustrative. An efflux ratio >2 is generally considered indicative of active efflux.
Experimental Protocol: MDCK-MDR1 Transwell Assay
1. Cell Culture:
-
MDCK-MDR1 cells are seeded onto microporous membrane inserts in a Transwell plate and cultured until they form a confluent monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).
2. Permeability Assay:
-
The assay is conducted in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).
-
For the A to B direction, this compound is added to the apical chamber, and the appearance of the compound in the basolateral chamber is measured over time.
-
For the B to A direction, this compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
Samples are collected from the receiver chamber at specified time points and analyzed by LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) for each direction is calculated.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
III. Mechanism of Action: Adenosine A1 Receptor Antagonism
This compound exerts its effects in the CNS by blocking the adenosine A1 receptor. Adenosine is a neuromodulator that generally has an inhibitory effect on neuronal activity. By antagonizing the A1 receptor, this compound can enhance neuronal activity, which is the basis for its potential cognitive-enhancing and anxiolytic effects.
Caption: Signaling pathway of adenosine A1 receptor antagonism by this compound.
Conclusion
The protocols described provide a comprehensive framework for evaluating the BBB permeability of this compound. By integrating in vivo studies to quantify brain penetration with in vitro assays to predict passive permeability and assess the potential for active efflux, researchers can build a thorough profile of the compound's CNS disposition. This tiered approach is essential for making informed decisions in the drug development process for centrally acting therapeutic agents.
References
Application Notes and Protocols for Cell Viability Assays in the Presence of FR194921
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR194921 is a potent and selective antagonist of the adenosine A1 receptor (A1R), with high permeability across the blood-brain barrier.[1][2] While primarily investigated for its potential in neurological and psychiatric disorders due to its cognitive-enhancing and anxiolytic activities, the role of A1R signaling in cell proliferation and viability warrants investigation of this compound in this context.[1] Adenosine receptors, including the A1 subtype, are implicated in the regulation of cell growth and death in various cell types, including cancer cells.[3][4] Antagonism of A1R has been shown to inhibit tumor progression and induce apoptosis in certain cancer cell lines, suggesting a potential anti-proliferative role for A1R antagonists.[5][6][7]
These application notes provide a framework for assessing the effects of this compound on cell viability. Given the limited publicly available data on cell viability assays specifically with this compound, this document leverages findings from studies on other A1R antagonists, such as DPCPX, to provide relevant protocols and a rationale for experimental design. The provided protocols for common cell viability assays, such as MTT and CellTiter-Glo, can be adapted for use with this compound to determine its impact on cell proliferation and cytotoxicity.
Signaling Pathways
Antagonism of the adenosine A1 receptor by compounds like this compound can influence downstream signaling pathways that regulate cell proliferation, survival, and apoptosis. The A1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine, typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[8] By blocking this interaction, A1R antagonists can prevent these downstream effects. Furthermore, studies with the A1R antagonist DPCPX have demonstrated that blocking A1R can inhibit tumor progression by modulating the ERK/JNK signaling pathway, which is a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[5][6][7]
Experimental Workflow
The general workflow for assessing the impact of this compound on cell viability involves cell culture, treatment with the compound, application of the chosen viability assay, and subsequent data acquisition and analysis.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7, 786-O, ACHN)[5]
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
White-walled, clear-bottom 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. After 24 hours, add the desired concentrations of this compound to the wells. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Effect of the Adenosine A1 Receptor Antagonist DPCPX on the Viability of Renal Cell Carcinoma (RCC) Cell Lines (786-O and ACHN). [5]
| Cell Line | DPCPX Concentration (µM) | Incubation Time (h) | Inhibition of Proliferation (%) |
| 786-O | 10 | 24 | ~25% |
| 10 | 48 | ~50% | |
| 10 | 72 | ~70% | |
| ACHN | 10 | 24 | ~20% |
| 10 | 48 | ~45% | |
| 10 | 72 | ~65% |
Table 2: Effect of the Adenosine A1 Receptor Antagonist DPCPX on Apoptosis in Renal Cell Carcinoma (RCC) Cell Lines (786-O and ACHN). [5]
| Cell Line | DPCPX Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) |
| 786-O | 10 | 48 | ~20% |
| ACHN | 10 | 48 | ~18% |
Disclaimer: The data presented above are for the adenosine A1 receptor antagonist DPCPX and are intended to serve as a guide. The effects of this compound on cell viability may vary and should be determined experimentally.
References
- 1. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Adenosine Receptor Signaling in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Adenosine A1 Receptor Antagonist DPCPX Inhibits Tumor Progression via the ERK/JNK Pathway in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The Adenosine A1 Receptor Antagonist DPCPX Inhibits Tumor Progression via the ERK/JNK Pathway in Renal Cell Carcinoma | Semantic Scholar [semanticscholar.org]
- 8. What are A1R antagonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting FR194921 Solubility for In Vivo Studies: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with FR194921 in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a potent and selective adenosine A1 receptor antagonist with limited aqueous solubility.[1][2] In vitro, it can be dissolved in Dimethyl Sulfoxide (DMSO) at a concentration of 2 mg/mL, although this may require sonication and warming.[1] For in vivo studies in rats, this compound has been administered as a suspension in 0.5% methylcellulose, which is a common approach for water-insoluble compounds.[1]
Q2: My this compound is not dissolving sufficiently for my in vivo experiment. What are my options?
A2: If you are facing challenges with this compound solubility, several formulation strategies can be employed to enhance its bioavailability for in vivo administration. These can be broadly categorized into solvent-based systems, particle size reduction, and the use of formulation excipients.[3][4][5][6] It is recommended to start with small-scale pilot formulations to determine the most suitable approach for your specific experimental needs.
Q3: Can you provide a more detailed breakdown of potential formulation strategies for this compound?
A3: Certainly. Below is a summary of common formulation tactics for poorly soluble drugs that could be applicable to this compound.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent to increase drug solubility. | Simple to prepare; can significantly increase solubility. | Potential for in vivo toxicity of the co-solvent; risk of drug precipitation upon dilution in the bloodstream. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions. | Can significantly enhance solubility and improve stability. | Potential for toxicity depending on the surfactant and concentration; can interfere with some biological assays. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, shielding the hydrophobic molecule within a hydrophilic exterior. | Can improve solubility, stability, and bioavailability. | Can have a saturable effect; potential for nephrotoxicity with some cyclodextrins at high concentrations. |
| Lipid-Based Formulations | Formulations where the drug is dissolved or suspended in a lipid vehicle, such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can enhance oral bioavailability by utilizing lipid absorption pathways. | Can be complex to formulate and characterize; potential for physical instability. |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers. | Increased surface area leads to faster dissolution and improved bioavailability. | Requires specialized equipment for production (e.g., high-pressure homogenization, milling); potential for particle aggregation. |
Q4: What are some specific solvents and excipients I could consider for this compound?
A4: While experimental validation is crucial, here are some commonly used solvents and excipients for preclinical in vivo studies that you could explore for this compound:
| Component | Class | Potential Use |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Solubilizing agent (use with caution due to potential toxicity at higher concentrations). |
| Polyethylene Glycol (PEG) 300/400 | Co-solvent | Can be mixed with water or saline to improve solubility. |
| Ethanol | Co-solvent | Often used in combination with other solvents, but can have behavioral effects in animals. |
| Propylene Glycol | Co-solvent | Another common co-solvent for preclinical formulations. |
| Tween® 80 (Polysorbate 80) | Surfactant | Frequently used to create stable suspensions or emulsions. |
| Cremophor® EL | Surfactant | A potent solubilizing agent, but has been associated with hypersensitivity reactions. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | Widely used to enhance the solubility of hydrophobic compounds. |
| Corn Oil / Sesame Oil | Lipid Vehicle | Can be used for oral or parenteral administration of lipophilic drugs. |
| 0.5% Methylcellulose | Suspending Agent | A standard vehicle for creating uniform suspensions for oral gavage.[1] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension using High-Pressure Homogenization
This protocol provides a general workflow for preparing a nanosuspension, a technique that can significantly improve the dissolution rate of poorly soluble compounds like this compound.
-
Initial Dispersion: Disperse a known amount of this compound powder in an aqueous solution containing a suitable stabilizer (e.g., a combination of a surfactant like Tween® 80 and a polymer like PVA).
-
Pre-milling (Optional but Recommended): Reduce the particle size of the initial dispersion using a high-shear rotor-stator mixer for a few minutes. This step helps to prevent clogging of the homogenizer.
-
High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer. The pressure and number of cycles will need to be optimized for this compound. A typical starting point could be 1500 bar for 10-20 cycles.
-
Particle Size Analysis: After homogenization, measure the particle size distribution using a technique like dynamic light scattering (DLS) or laser diffraction. The target is typically a mean particle size of less than 500 nm with a narrow distribution.
-
Characterization: Further characterize the nanosuspension for properties such as zeta potential (to assess stability), drug content, and crystallinity of the suspended particles.
Visualizations
Adenosine A1 Receptor Signaling Pathway
This compound is an antagonist of the adenosine A1 receptor.[1][2] Understanding the signaling pathway of this receptor is crucial for interpreting experimental results. The diagram below illustrates the canonical signaling cascade initiated by the activation of the adenosine A1 receptor.
Caption: Adenosine A1 receptor signaling pathway.
Troubleshooting Workflow for this compound Solubility Issues
This diagram outlines a logical progression for addressing solubility challenges with this compound for in vivo studies.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
Optimizing FR194921 dosage for maximal cognitive enhancement
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of FR194921 in cognitive enhancement research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no cognitive enhancement observed | - Suboptimal Dosage: The dose of this compound may be too low or too high. - Poor Bioavailability: Issues with the formulation or administration route. - Animal Model Variability: Strain, age, or sex of the animals may influence the outcome. - Timing of Administration: The window between drug administration and behavioral testing may not be optimal. | - Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your specific cognitive task. Doses between 0.32 mg/kg and 1 mg/kg have shown efficacy in ameliorating scopolamine-induced memory deficits.[1] - Formulation and Administration: Ensure this compound is properly solubilized or suspended. For oral administration, a suspension in 0.5% methylcellulose is a common vehicle. Intraperitoneal injection is another viable route. - Standardize Animal Cohorts: Use animals of the same strain, age, and sex to minimize variability. - Optimize Timing: The time to maximum plasma concentration (Tmax) after oral administration in rats is approximately 0.63 hours.[2] Consider this when planning your experimental timeline. |
| Unexpected Behavioral Side Effects (e.g., hyperactivity, sedation) | - Off-Target Effects: At higher concentrations, this compound might interact with other receptors. - Dose-Related Effects: The observed behavior may be a direct but undesirable effect of high doses of the compound. | - Dose Reduction: Lower the dose to the minimal effective concentration for cognitive enhancement. - Control Experiments: Include control groups treated with vehicle only to differentiate compound effects from other experimental variables. - Selective Antagonists: In in-vitro or ex-vivo preparations, co-administer selective antagonists for other adenosine receptors (A2A, A2B, A3) to confirm the effect is mediated by the A1 receptor. |
| Difficulty in Dissolving this compound | - Incorrect Solvent: this compound has specific solubility properties. | - Recommended Solvents: this compound is soluble in DMSO. For in vivo studies, it can be suspended in 0.5% methylcellulose. |
| High Variability in Experimental Results | - Inconsistent Drug Administration: Variations in the volume or concentration of the administered compound. - Environmental Factors: Differences in housing, handling, or testing conditions. - Circadian Rhythm: Time of day for testing can influence cognitive performance. | - Precise Dosing: Use calibrated equipment for drug preparation and administration. - Standardized Environment: Maintain consistent lighting, temperature, and noise levels in the animal facility and testing rooms. - Consistent Testing Time: Conduct all behavioral tests at the same time of day to minimize the influence of circadian rhythms. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the adenosine A1 receptor.[1] By blocking this receptor, it is thought to enhance cognitive function by modulating neurotransmitter release, particularly glutamate, and reducing neuroinflammation.
Q2: What is a good starting dose for in vivo cognitive enhancement studies?
A2: Based on published data, a dose of 0.32 mg/kg to 1 mg/kg administered orally has been shown to significantly ameliorate scopolamine-induced memory deficits in rats.[1] However, it is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and cognitive task.
Q3: How should I prepare this compound for oral administration?
A3: For oral gavage, this compound can be suspended in a 0.5% aqueous solution of methylcellulose.
Q4: What is the brain penetrability of this compound?
A4: this compound is reported to be highly brain penetrable.[1]
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to have high selectivity for the adenosine A1 receptor over A2A and A3 receptors.[1] However, at very high concentrations, the potential for off-target effects cannot be entirely ruled out. It is good practice to use the lowest effective dose to minimize this risk.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Cognitive Deficit Model
| Animal Model | Cognitive Task | Treatment | Dosage (mg/kg) | Administration Route | Key Finding | Reference |
| Rat | Passive Avoidance Test | Scopolamine-induced memory deficit | 0.32 | Oral | Significant amelioration of memory deficits | [1] |
| Rat | Passive Avoidance Test | Scopolamine-induced memory deficit | 1 | Oral | Significant amelioration of memory deficits | [1] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Dosage (mg/kg) | Administration Route | Reference |
| Tmax | 0.63 h | 32 | Oral | [2] |
| Cmax | 2.13 µg/mL | 32 | Oral | [2] |
| AUC | 6.91 µg·h/mL | 32 | Oral | [2] |
| Bioavailability | 60.6% | 32 | Oral | [2] |
Experimental Protocols
Passive Avoidance Test
Objective: To assess long-term memory in rodents.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial (Day 1):
-
Place the animal in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the animal to its home cage.
-
-
Retention Trial (Day 2, typically 24 hours later):
-
Place the animal back in the light compartment.
-
Open the guillotine door.
-
Record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds). A longer latency is indicative of better memory of the aversive stimulus.
-
Elevated Plus Maze
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Social Interaction Test
Objective: To assess social behavior in rodents.
Apparatus: A neutral, open-field arena.
Procedure:
-
Habituate the test animal to the arena for a set period.
-
Introduce a novel, unfamiliar animal of the same sex into the arena.
-
Record the duration and frequency of social behaviors (e.g., sniffing, grooming, following) for a defined period (e.g., 10 minutes).
-
An increase in social interaction time can be indicative of anxiolytic or pro-social effects.
Mandatory Visualization
Caption: this compound's antagonistic action on the Adenosine A1 receptor.
Caption: General experimental workflow for in vivo studies with this compound.
References
Potential off-target effects of FR194921 at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential off-target effects of FR194921, particularly when used at high concentrations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Understanding this compound Selectivity
This compound is a potent and highly selective antagonist for the adenosine A1 receptor.[1] Its selectivity for the A1 receptor over the A2A and A3 receptors is a key feature of its pharmacological profile.[1] This selectivity is crucial for minimizing off-target effects at therapeutic concentrations.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the reported binding affinities (Ki) of this compound for human adenosine A1 and A2A receptors.
| Receptor Subtype | Ki (nM) | Reference |
| Adenosine A1 | 6.6 | [2] |
| Adenosine A2A | 5400 | [2] |
This significant difference in binding affinity underscores the high selectivity of this compound for the A1 receptor.
Potential Off-Target Effects at High Concentrations: A Proactive Approach
While this compound is highly selective, it is a general principle in pharmacology that at sufficiently high concentrations, any compound may interact with unintended targets. To date, comprehensive public data from a broad off-target screening panel (e.g., a CEREP safety panel) for this compound is not available. Therefore, researchers using this compound at concentrations significantly exceeding its A1 receptor Ki should be vigilant for potential off-target activities.
The following troubleshooting guide and FAQs are designed to help researchers anticipate, identify, and mitigate potential off-target effects when using this compound at high concentrations.
Troubleshooting Guide
Q1: I am using a high concentration of this compound in my cell-based assay and observing an unexpected phenotype that doesn't seem to be mediated by adenosine A1 receptor blockade. How can I confirm if this is an off-target effect?
A1: This is a critical observation that warrants further investigation. Here’s a systematic approach to troubleshoot this issue:
-
Confirm A1 Receptor Blockade: First, ensure that the adenosine A1 receptors in your experimental system are fully blocked at the concentration of this compound you are using. You can do this by attempting to reverse the observed effect with a potent A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA). If the agonist fails to produce its expected effect in the presence of this compound, it suggests that A1 receptors are indeed blocked.
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Use a Structurally Different A1 Antagonist: Employ another potent and selective A1 antagonist with a different chemical structure (e.g., DPCPX). If the unexpected phenotype is not replicated with this alternative antagonist at a concentration that effectively blocks the A1 receptor, it strongly suggests that the effect observed with this compound is off-target.
-
Concentration-Response Curve: Perform a detailed concentration-response curve for the unexpected phenotype with this compound. If the EC50 for the off-target effect is significantly higher than the Ki for the A1 receptor, it further supports an off-target mechanism.
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Rescue Experiment: If you hypothesize a specific off-target, you may be able to design a rescue experiment. For example, if you suspect inhibition of a particular kinase, you could try to overcome this by providing an excess of the kinase's substrate.
Q2: My in vivo study with high-dose this compound is showing unexpected behavioral or physiological changes that are not consistent with A1 receptor antagonism. What steps should I take?
A2: In vivo systems are complex, and unexpected effects at high doses can arise from various factors, including off-target pharmacology.
-
Dose-Response Relationship: Establish a clear dose-response relationship for both the expected A1-mediated effects and the unexpected effects. This can help differentiate on-target from potential off-target pharmacology.
-
Pharmacokinetic Analysis: Analyze the plasma and tissue concentrations of this compound at the doses administered. Compare these concentrations to the in vitro Ki for the A1 receptor and any known or suspected off-targets. High multiples of the A1 Ki in the target tissue may increase the likelihood of off-target engagement.
-
Control with Another A1 Antagonist: As in the in vitro scenario, using a structurally unrelated A1 antagonist is a powerful control. If the unexpected effects are specific to this compound, this points towards an off-target mechanism.
-
Broad Observational Screen: Conduct a broad observational screen (e.g., a modified Irwin screen) to systematically characterize the unexpected behavioral or physiological changes. This can provide clues as to which organ systems might be affected by potential off-target activities.
Frequently Asked Questions (FAQs)
Q: What types of off-target interactions are theoretically possible for a compound like this compound at high concentrations?
A: While specific data is lacking for this compound, compounds with similar heterocyclic scaffolds can sometimes interact with a range of targets at high concentrations. These may include other G-protein coupled receptors (GPCRs), ion channels, kinases, or transporters. Without specific screening data, it is difficult to predict the exact off-targets.
Q: How can I proactively screen for potential off-target effects of this compound in my system?
A: A tiered approach is recommended:
-
Tier 1 (Literature Review): Search for broad pharmacology screening data on structurally similar compounds. This may provide clues for potential off-targets.
-
Tier 2 (In Silico Profiling): Use computational tools and databases to predict potential off-target interactions based on the chemical structure of this compound.
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Tier 3 (In Vitro Profiling): If your research warrants it, consider submitting this compound to a commercial service for broad off-target screening (e.g., a Eurofins SafetyScreen or similar panel). These panels typically test for interactions with a wide array of receptors, ion channels, enzymes, and transporters.
Q: What is a safe concentration range to minimize the risk of off-target effects?
A: As a general guideline, it is advisable to use the lowest concentration of this compound that achieves the desired level of A1 receptor antagonism in your specific experimental setup. Working at concentrations that are 10- to 100-fold above the Ki for the A1 receptor (i.e., in the range of 66 nM to 660 nM) should provide a good starting point for ensuring on-target effects while minimizing the risk of off-target interactions. However, the optimal concentration will always be system-dependent and should be determined empirically.
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Investigating Potential Off-Target Effects.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine A1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.
Materials:
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Cell membranes expressing the human adenosine A1 receptor.
-
[3H]-DPCPX (radioligand).
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This compound.
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Non-specific binding control (e.g., 10 µM CPA).
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Scintillation vials and scintillation fluid.
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Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the cell membranes, [3H]-DPCPX (at a concentration near its Kd), and either vehicle, this compound at various concentrations, or the non-specific binding control.
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Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay for Adenosine A1 Receptor - cAMP Measurement
Objective: To assess the functional antagonism of this compound at the adenosine A1 receptor.
Materials:
-
Cells expressing the human adenosine A1 receptor (e.g., CHO-A1 cells).
-
Adenosine A1 receptor agonist (e.g., CPA).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or vehicle.
-
Add the A1 receptor agonist (CPA) in the presence of forskolin. The A1 receptor is Gi-coupled, so its activation will inhibit the forskolin-stimulated cAMP production.
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Incubate for a specified time to allow for changes in intracellular cAMP levels.
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Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
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Plot the cAMP levels as a function of the agonist concentration in the presence and absence of different concentrations of the antagonist (this compound).
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Analyze the data to determine the potency of this compound as an antagonist (e.g., by calculating the pA2 value from a Schild plot).
By following these guidelines and protocols, researchers can confidently use this compound in their experiments and appropriately address any potential concerns regarding off-target effects at high concentrations.
References
Technical Support Center: Addressing Variability in Animal Behavior Studies with FR194921
This technical support center is designed for researchers, scientists, and drug development professionals utilizing FR194921 in animal behavior studies. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential sources of variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of the central adenosine A1 receptors.[1] It exhibits high affinity for the A1 receptor with significantly lower affinity for A2A and A3 receptors.[1] By blocking the inhibitory effects of adenosine at the A1 receptor, this compound can lead to an increase in the release of excitatory neurotransmitters, which is thought to underlie its cognitive-enhancing and anxiolytic effects observed in animal models.[1][2]
Q2: What are the reported behavioral effects of this compound in animal models?
A2: In preclinical studies, this compound has demonstrated both cognitive-enhancing and anxiolytic properties. It has been shown to ameliorate scopolamine-induced memory deficits in the passive avoidance test and has exhibited anxiolytic activity in the social interaction test and the elevated plus maze.[1] However, it did not show antidepressant effects in the rat forced swimming test.[1]
Q3: What are the key pharmacokinetic features of this compound in rats?
A3: Pharmacokinetic studies in rats have shown that this compound is orally active and can effectively penetrate the brain.[1] This high brain penetrability is a crucial characteristic for a centrally acting agent.
Q4: Are there any known issues with chronic versus acute administration of adenosine A1 receptor antagonists?
A4: Yes, studies have shown that the behavioral effects of chronic administration of adenosine A1 receptor antagonists can be significantly different, and sometimes opposite, to those observed after acute administration.[3] This is a critical consideration when designing long-term studies and could be a major source of variability if not properly controlled. Chronic treatment may lead to receptor upregulation, altering the baseline response to the compound.[3]
Troubleshooting Guide
Issue 1: High variability in cognitive enhancement or anxiolytic effects between individual animals.
Potential Causes & Troubleshooting Steps:
-
Genetic Background: Different rodent strains can exhibit varied responses to pharmacological agents.
-
Recommendation: Use a consistent and well-characterized rodent strain for all experiments. If comparing strains, ensure the experimental design accounts for this variable.
-
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to varied brain concentrations of this compound. Although specific data on this compound is limited, pharmacokinetic variability is a known factor in preclinical studies.[4][5]
-
Recommendation: Ensure consistent administration techniques (e.g., gavage volume, time of day). For critical studies, consider satellite pharmacokinetic studies to correlate plasma/brain levels with behavioral outcomes.
-
-
Baseline Anxiety and Cognitive Performance: Animals within the same cohort can have significant individual differences in their baseline behavioral performance.
-
Recommendation: Implement a baseline behavioral assessment before drug administration to stratify animals into balanced experimental groups.
-
-
Interaction with Dopamine System: Adenosine A1 receptors can interact with dopamine D1 receptors, and this interaction can influence motor activity.[6] Variability in individual dopaminergic tone could contribute to differing responses to this compound.
-
Recommendation: Monitor locomotor activity as a standard parameter in your behavioral assays to identify any confounding effects on motor function.
-
Issue 2: Inconsistent results across different experimental sessions or between different laboratories.
Potential Causes & Troubleshooting Steps:
-
Environmental Factors: Minor changes in the experimental environment can significantly impact rodent behavior. This includes lighting, noise levels, temperature, and even olfactory cues from other animals or cleaning agents.
-
Recommendation: Standardize the experimental environment meticulously. Document all environmental parameters in your experimental records. Acclimate animals to the testing room for a consistent period before each experiment.
-
-
Experimenter Handling: The method and consistency of handling can induce stress in animals, affecting their performance in behavioral tasks.
-
Recommendation: All experimenters should follow a standardized and gentle handling protocol. Ideally, a single experimenter should conduct all behavioral testing for a given study.
-
-
Circadian Rhythms: The time of day when experiments are conducted can influence behavioral outcomes due to the natural circadian rhythms of the animals.
-
Recommendation: Conduct all behavioral testing at the same time of day for all animals and across all experimental groups.
-
-
Acute vs. Chronic Dosing Effects: As mentioned in the FAQs, the duration of treatment can dramatically alter the behavioral response to adenosine A1 receptor antagonists.[3]
-
Recommendation: Clearly define and justify the dosing regimen (acute vs. chronic) in the experimental design. Be cautious when comparing results from studies with different treatment durations.
-
Data Presentation
Table 1: Summary of Quantitative Data for this compound in Rat Behavioral Models
| Behavioral Assay | Animal Model | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Passive Avoidance Test | Scopolamine-induced amnesia in rats | Oral | 0.32, 1 mg/kg | Amelioration of memory deficits | [1] |
| Social Interaction Test | Rats | Oral | Not specified | Anxiolytic activity | [1] |
| Elevated Plus Maze | Rats | Oral | Not specified | Anxiolytic activity | [1] |
| Forced Swimming Test | Rats | Oral | Up to 32 mg/kg | No antidepressant activity | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Brain Penetrability | High | Oral | [1] |
| Oral Activity | Orally active | Oral | [1] |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Assessing Anxiolytic Activity
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.
-
Administration of this compound: Administer this compound orally at the desired doses (and vehicle for the control group) 60 minutes before placing the animal on the maze.
-
Procedure:
-
Place the rat on the central platform of the maze, facing one of the enclosed arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the following parameters:
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Time spent in the open arms.
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Time spent in the closed arms.
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Number of entries into the open arms.
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Number of entries into the closed arms.
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Total number of arm entries (as a measure of general activity).
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An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
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Passive Avoidance Test Protocol for Assessing Cognitive Enhancement
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial (Day 1):
-
Place the rat in the light compartment.
-
After a 60-second acclimation period, open the guillotine door.
-
Measure the latency for the rat to enter the dark compartment with all four paws.
-
Once the rat enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
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Remove the rat from the apparatus 30 seconds after the shock.
-
Administer this compound orally immediately after the acquisition trial.
-
-
Retention Trial (Day 2 - 24 hours later):
-
Place the rat back into the light compartment.
-
After a 60-second acclimation period, open the guillotine door.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency compared to the control group indicates improved memory of the aversive event.
-
No foot shock is delivered during the retention trial.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical animal behavior study using this compound.
Caption: Simplified signaling pathway of the Adenosine A1 receptor and the antagonistic action of this compound.
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 3. Effects of chronic administration of adenosine A1 receptor agonist and antagonist on spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postsynaptic antagonistic interaction between adenosine A1 and dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the radiochemical yield of [11C]FR194921 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiochemical synthesis of [11C]FR194921, a potent and selective antagonist for adenosine A1 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical yield for the synthesis of [11C]this compound?
A1: The reported radiochemical yield for [11C]this compound, synthesized via methylation of the desmethyl precursor with [11C]CH3I, is approximately 38 ± 3% (decay-corrected to the end of synthesis).[1] The synthesis time is typically around 19 minutes from the formation of [11C]CH3I.[1]
Q2: What are the key parameters influencing the radiochemical yield of [11C]this compound?
A2: Several factors can significantly impact the radiochemical yield, including:
-
Precursor quality and concentration: The purity and amount of the desmethyl-FR194921 precursor are critical.
-
Reagent purity: Impurities in solvents and reagents can interfere with the reaction.
-
Reaction conditions: Temperature, reaction time, and the efficiency of the trapping and release of [11C]CH3I are crucial.
-
Purification method: The efficiency of the HPLC purification and solid-phase extraction (SPE) steps can affect the final isolated yield.
Q3: What is the typical radiochemical purity and specific radioactivity of [11C]this compound?
A3: A successful synthesis should yield [11C]this compound with a radiochemical purity greater than 99%.[1] The reported specific radioactivity is approximately 25.0 ± 8.1 GBq/μmol at the end of synthesis.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of [11C]this compound, leading to low radiochemical yields or product impurities.
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (<20%) | 1. Inefficient trapping of [11C]CH3I. 2. Low precursor concentration or degradation. 3. Suboptimal reaction temperature. 4. Presence of moisture in the reaction system. | 1. Ensure the [11C]CH3I trap is functioning correctly and the transfer line is efficient. 2. Verify the concentration and purity of the precursor solution. Consider preparing a fresh solution. 3. Optimize the reaction temperature. A typical starting point is 80-100°C. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Presence of Multiple Radioactive Peaks in HPLC | 1. Incomplete methylation reaction. 2. Formation of side products. 3. Radiolysis of the product. | 1. Increase the reaction time or temperature to drive the reaction to completion. 2. Adjust the amount of precursor or base to minimize side reactions. 3. Minimize the synthesis and purification time. Consider adding a radical scavenger. |
| Low Specific Activity | 1. Presence of carrier carbon ([12C]CH3I) from the synthesis system. 2. Contamination from external sources. | 1. Ensure the synthesis module and gas lines are free of contaminants. 2. Use high-purity reagents and solvents. |
| Inconsistent Yields | 1. Variability in reagent quality. 2. Inconsistent heating of the reaction vessel. 3. Fluctuations in the activity of [11C]CO2 from the cyclotron. | 1. Use reagents from a reliable source and perform quality control checks. 2. Ensure uniform and consistent heating of the reaction vessel. 3. Monitor the initial [11C]CO2 activity to normalize for variations. |
Experimental Protocols
Standard Synthesis of [11C]this compound
This protocol is based on the established method of N-methylation using [11C]methyl iodide.
1. Production of [11C]Methyl Iodide ([11C]CH3I):
-
[11C]CO2 produced from a cyclotron is trapped on a molecular sieve.
-
The trapped [11C]CO2 is then reduced to [11C]CH4 using H2 over a nickel catalyst at high temperature.
-
[11C]CH4 is subsequently converted to [11C]CH3I by reaction with iodine vapor at high temperature.
-
The resulting [11C]CH3I is trapped in a suitable solvent or on a solid support.
2. Radiomethylation Reaction:
-
A solution of the desmethyl-FR194921 precursor (typically 0.5-1.0 mg) in a suitable solvent (e.g., DMF or DMSO) is prepared in a reaction vessel.
-
A base (e.g., NaOH or a non-nucleophilic base) is added to the precursor solution.
-
The trapped [11C]CH3I is released and transferred into the reaction vessel.
-
The reaction mixture is heated (e.g., at 80-100°C) for a specified time (e.g., 3-5 minutes).
3. Purification:
-
The reaction mixture is quenched and diluted with the HPLC mobile phase.
-
The mixture is injected into a semi-preparative HPLC system (e.g., C18 column) to separate [11C]this compound from unreacted precursor and byproducts.
-
The fraction containing [11C]this compound is collected.
4. Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with water to remove residual HPLC solvents.
-
The final product, [11C]this compound, is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.
Data Presentation
Table 1: Summary of [11C]this compound Synthesis Parameters
| Parameter | Reported Value |
| Radiochemical Yield (decay-corrected) | 38 ± 3%[1] |
| Synthesis Time (from [11C]CH3I) | 19 min[1] |
| Radiochemical Purity | >99%[1] |
| Specific Activity (at EOS) | 25.0 ± 8.1 GBq/μmol[1] |
Table 2: Troubleshooting Guide for Low Radiochemical Yield
| Precursor Amount | Reaction Temperature | Reaction Time | Observed RCY (%) | Recommended Action |
| 0.5 mg | 80°C | 3 min | 15% | Increase temperature to 100°C and time to 5 min. |
| 0.5 mg | 100°C | 5 min | 25% | Increase precursor amount to 0.7 mg. |
| 0.7 mg | 100°C | 5 min | 35% | Maintain conditions; yield is within expected range. |
| 1.0 mg | 120°C | 7 min | 20% | Decrease temperature; potential for degradation. |
Visualizations
Caption: Experimental workflow for the synthesis of [11C]this compound.
Caption: Troubleshooting logic for low radiochemical yield.
References
Minimizing side effects of FR194921 in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential side effects during long-term studies with FR194921. Given that this compound is a potent and selective adenosine A1 receptor antagonist, this guide infers potential adverse effects based on its mechanism of action and provides a framework for proactive monitoring and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active antagonist for the central adenosine A1 receptors. Its primary mechanism of action is to block the inhibitory effects of adenosine at these receptors, which can lead to increased neurotransmitter release and enhanced cardiac contractility.[1]
Q2: Are there known long-term side effects of this compound?
As of late 2025, specific long-term side effect data for this compound is not extensively published in publicly available literature. However, based on its mechanism as an adenosine A1 receptor antagonist, potential side effects can be inferred.
Q3: What are the potential side effects of adenosine A1 receptor antagonists in general?
Blocking the adenosine A1 receptor can lead to unintended consequences due to the widespread role of adenosine in physiological processes.[1] Potential side effects may include increased heart rate, anxiety, and gastrointestinal disturbances.[1] Since adenosine A1 receptor activation is involved in reducing cellular excitability, antagonism could lead to excitotoxicity or other neurological complications in long-term administration.[1]
Q4: How can I proactively monitor for potential side effects in my long-term animal studies?
Continuous and vigilant monitoring of research animals is crucial for the early detection of adverse events.[2] This includes regular assessment of clinical signs, body weight, food and water consumption, and behavioral changes. For long-term studies, a comprehensive monitoring plan should be established as part of the experimental protocol.
Q5: What should I do if I observe an unexpected adverse event?
If an unexpected adverse event occurs, immediate action should be taken to ensure the welfare of the animal.[3] This includes removing any obvious hazards and providing necessary veterinary care. The event must be documented and reported to the Institutional Animal Care and Use Committee (IACUC) or equivalent oversight body.[3][4]
Troubleshooting Guides
Guide 1: Managing Potential Neurological Side Effects
Issue: Animals exhibiting signs of anxiety, hyperactivity, or seizures.
Potential Cause: Prolonged blockade of adenosine A1 receptors, which are inhibitory in the central nervous system, may lead to neuronal hyperexcitability.
Troubleshooting Steps:
-
Observe and Document: Carefully document the frequency, duration, and severity of the observed signs.
-
Dose-Response Assessment: If ethically permissible within the study protocol, consider if a dose reduction is possible to mitigate the effects while maintaining therapeutic efficacy.
-
Environmental Enrichment: Provide environmental enrichment to reduce stress, which can be a confounding factor.
-
Consult a Veterinarian: Seek veterinary consultation for potential symptomatic treatment if the signs are severe and impact animal welfare.
-
Review Study Endpoints: Re-evaluate the study endpoints and consider if humane endpoints need to be adjusted.
Guide 2: Addressing Potential Cardiovascular Effects
Issue: Observation of increased heart rate (tachycardia) or other cardiac irregularities.
Potential Cause: Adenosine A1 receptors in the heart mediate a decrease in heart rate.[5] Antagonism of these receptors can lead to an increased heart rate.[1]
Troubleshooting Steps:
-
Monitor Vital Signs: Implement regular monitoring of heart rate and blood pressure if not already part of the protocol.
-
Electrocardiogram (ECG): For in-depth studies, consider periodic ECG recordings to assess cardiac rhythm.
-
Dose Evaluation: Assess if the observed effects are dose-dependent.
-
Pathological Examination: At the end of the study, ensure a thorough histopathological examination of cardiac tissue is conducted.
Data Presentation
Table 1: Potential Side Effects of Long-Term this compound Administration and Monitoring Parameters
| Systemic Class | Potential Side Effect | Monitoring Parameters | Frequency of Monitoring |
| Neurological | Anxiety, Hyperactivity, Seizures | Behavioral assessments (e.g., open field test, elevated plus maze), daily clinical observation for seizures. | Weekly behavioral tests, daily clinical checks. |
| Cardiovascular | Tachycardia, Arrhythmias | Heart rate, blood pressure, ECG (if feasible). | Weekly vital signs, baseline and periodic ECG. |
| Gastrointestinal | GI disturbances | Daily monitoring of food and water intake, body weight, and fecal consistency. | Daily |
| General | Changes in body weight, general malaise | Body weight, coat condition, posture, and general activity levels. | Twice weekly body weight, daily general observation. |
Experimental Protocols
Protocol: Monitoring for Adverse Events in a Long-Term Rodent Study with this compound
1. Objective: To systematically monitor and document potential adverse events associated with long-term administration of this compound in a rodent model.
2. Materials:
- This compound
- Vehicle control
- Animal scale
- Standardized behavioral testing apparatus (e.g., open field arena)
- Clinical observation checklist
3. Methodology:
- Animal Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Dosing: Administer this compound or vehicle control at the predetermined dose and route daily for the duration of the study.
- Daily Clinical Observations:
- Observe each animal for changes in posture, activity level, coat condition, and signs of distress.
- Record food and water consumption.
- Weekly Assessments:
- Record the body weight of each animal.
- Conduct behavioral testing (e.g., open field test to assess locomotor activity and anxiety-like behavior).
- Adverse Event Reporting:
- Any unexpected clinical sign or death must be immediately reported to the study director and the IACUC.
- A full necropsy should be performed on any animal that dies unexpectedly or is euthanized due to humane endpoints.
- Terminal Procedures:
- At the conclusion of the study, collect blood for hematology and clinical chemistry analysis.
- Perform a full necropsy and collect tissues for histopathological examination, with a focus on the brain and heart.
Mandatory Visualization
Caption: Signaling pathway of this compound as an adenosine A1 receptor antagonist.
Caption: Workflow for monitoring and responding to adverse events in long-term studies.
References
- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Animal Research Monitoring and Adverse Events Guidelines / Document / UON Policy Library / The University of Newcastle, Australia [policies.newcastle.edu.au]
- 4. Reporting of Adverse Events – Office of Animal Welfare [sites.uw.edu]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing PET Imaging with [11C]FR194921
Welcome to the technical support center for PET imaging with [11C]FR194921, a selective, nonxanthine-type antagonist for the adenosine A1 receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is [11C]this compound and why is it used in PET imaging?
A1: [11C]this compound is a potent and selective antagonist for the adenosine A1 receptor (A1R). Labeled with the positron-emitting radionuclide carbon-11, it allows for the in vivo visualization and quantification of A1R distribution and density in the brain using Positron Emission Tomography (PET).[1] Studying A1Rs is crucial for understanding various neurological and psychiatric disorders.
Q2: What are the key parameters for the radiosynthesis of [11C]this compound?
A2: The synthesis of [11C]this compound is typically achieved through the methylation of its precursor with [11C]CH3I. Key reported parameters include a synthesis time of approximately 19 minutes after the formation of [11C]CH3I, a radiochemical yield of around 38 ± 3%, and a radiochemical purity exceeding 99%.[1]
Q3: What level of specific activity can be expected for [11C]this compound?
A3: A specific radioactivity of 25.0 ± 8.1 GBq/µmol has been reported.[1] High specific activity is crucial to minimize the pharmacological effects of the injected tracer and to avoid saturation of the target receptors.
Q4: In preclinical models, which brain regions show the highest uptake of [11C]this compound?
A4: In rats, higher distribution of [11C]this compound has been observed in the hippocampus, striatum, and cerebellum.[1] In conscious monkeys, notable accumulation is seen in the occipital cortex, thalamus, and striatum.[1]
Q5: How can the specific binding of [11C]this compound to adenosine A1 receptors be confirmed?
A5: Specific binding can be demonstrated through blocking studies. Pre-treatment with a known A1R antagonist, such as 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), has been shown to significantly decrease the accumulation of [11C]this compound, indicating that the tracer is binding specifically to the A1 receptors.[1]
Troubleshooting Guides
Radiosynthesis and Quality Control
| Issue | Potential Cause | Troubleshooting Steps |
| Low Radiochemical Yield | - Inefficient trapping of [11C]CH3I- Suboptimal reaction temperature or time- Precursor degradation | - Check the efficiency of the trapping material for [11C]CH3I.- Optimize the reaction temperature and duration.- Ensure the precursor is of high purity and stored correctly. |
| Low Radiochemical Purity | - Incomplete reaction- Formation of byproducts- Inefficient HPLC purification | - Verify the completeness of the methylation reaction.- Adjust reaction conditions to minimize byproduct formation.- Optimize the HPLC method (e.g., column, mobile phase, flow rate). |
| Low Specific Activity | - Presence of carrier (non-radioactive) carbon in reagents or system- Contamination from previous runs | - Use high-purity reagents and solvents.- Thoroughly clean the synthesis module between runs.- Optimize the production of [11C]CO2 to minimize carrier addition. |
| Failed Quality Control (e.g., pH, sterility) | - Improper formulation- Contamination during formulation or dispensing | - Ensure the final formulation is properly buffered to a physiological pH.- Maintain aseptic techniques throughout the final preparation and dispensing process. |
Image Acquisition and Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Noisy or "Grainy" Images | - Insufficient injected dose- Short scan duration- Inappropriate image reconstruction parameters | - Ensure the injected dose is within the optimal range for the scanner and subject.- Increase the scan duration to acquire more counts.- Optimize image reconstruction parameters (e.g., algorithm, iterations, subsets, filtering). |
| Image Artifacts (e.g., motion, attenuation correction errors) | - Subject movement during the scan- Misalignment between PET and CT/MR scans- Presence of high-density objects (e.g., dental implants) | - Ensure the subject is comfortable and securely positioned to minimize movement.- Verify the co-registration of PET and anatomical images.- If possible, position the subject to exclude high-density objects from the field of view. |
| Poor Target-to-Background Ratio | - Suboptimal uptake time- High non-specific binding of the tracer- Low receptor density in the subject | - Perform dynamic scanning to determine the optimal time window for imaging.- While [11C]this compound has shown good specificity, consider potential subject-specific factors affecting non-specific binding.- Correlate findings with other clinical or preclinical data. |
| Variability in Quantitative Analysis | - Inconsistent region of interest (ROI) definition- Inappropriate kinetic model selection- Inaccurate input function measurement | - Use a standardized brain atlas for consistent ROI delineation.- Evaluate different kinetic models to determine the best fit for the data.- Ensure accurate arterial blood sampling and metabolite analysis for a reliable input function. |
Experimental Protocols
Radiosynthesis of [11C]this compound
This protocol is based on the method described by Matsuya et al. (2005).
1. Production of [11C]Methyl Iodide ([11C]CH3I):
-
[11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
[11C]CO2 is converted to [11C]CH4 by reduction with H2 over a nickel catalyst.
-
[11C]CH4 is then reacted with I2 in the gas phase to produce [11C]CH3I.
2. Radiomethylation:
-
The precursor, 2-(4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, is dissolved in a suitable solvent (e.g., DMF).
-
[11C]CH3I is bubbled into the precursor solution.
-
The reaction is allowed to proceed at an optimized temperature and time.
3. Purification:
-
The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
The fraction containing [11C]this compound is collected.
4. Formulation:
-
The collected HPLC fraction is evaporated to remove the solvent.
-
The residue is redissolved in a sterile, pyrogen-free physiological saline solution, typically containing a small amount of ethanol.
-
The final product is passed through a sterile filter into a sterile vial.
5. Quality Control:
-
Radiochemical Purity: Assessed by analytical HPLC.
-
Specific Activity: Calculated from the radioactivity of the final product and the mass of this compound determined by HPLC with a UV detector.
-
pH: Measured using a pH meter or pH strips.
-
Sterility and Endotoxin Levels: Performed according to standard pharmaceutical guidelines.
Preclinical PET Imaging Protocol (Rat Model)
1. Animal Preparation:
-
Fast the animal for 4-6 hours prior to the scan to reduce metabolic variability.
-
Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
Place a catheter in a tail vein for tracer injection.
2. Tracer Injection and PET Scan:
-
Position the animal in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of [11C]this compound intravenously.
-
Begin a dynamic PET scan immediately after injection for a duration of 60-90 minutes.
3. (Optional) Blocking Study:
-
To confirm specific binding, a separate group of animals can be pre-treated with an A1R antagonist (e.g., DPCPX) 15-30 minutes before the injection of [11C]this compound.
4. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data with appropriate corrections (attenuation, scatter, decay).
-
Co-register the PET images with an anatomical MRI or CT scan if available.
-
Delineate regions of interest (ROIs) on the anatomical images and transfer them to the PET data to generate time-activity curves (TACs).
-
Analyze the TACs using appropriate kinetic models to quantify tracer uptake and binding.
Quantitative Data Summary
Table 1: Radiosynthesis and Quality Control Parameters for [11C]this compound
| Parameter | Reported Value | Reference |
| Synthesis Time (post-[11C]CH3I) | 19 min | [1] |
| Radiochemical Yield | 38 ± 3% | [1] |
| Radiochemical Purity | > 99% | [1] |
| Specific Radioactivity | 25.0 ± 8.1 GBq/µmol | [1] |
Table 2: In Vivo Distribution of [11C]this compound in Preclinical Models
| Species | Brain Region | Key Finding | Reference |
| Rat | Hippocampus, Striatum, Cerebellum | Higher distribution in these regions. | [1] |
| Monkey | Occipital Cortex, Thalamus, Striatum | High accumulation in these regions. | [1] |
| Rat | Brain | Accumulation decreased by ~50% with DPCPX pre-treatment. | [1] |
Visualizations
Caption: Experimental workflow for [11C]this compound PET imaging.
Caption: Troubleshooting logic for poor [11C]this compound PET image quality.
References
Technical Support Center: Stability of FR194921 in Biological Samples for Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of FR194921 in biological samples for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors, including temperature, pH, light exposure, and the presence of enzymatic activity.[1] It is crucial to control these factors throughout the sample lifecycle, from collection to analysis, to ensure accurate quantification.
Q2: What are the recommended storage temperatures for plasma and serum samples containing this compound?
A2: For long-term storage, it is generally recommended to store plasma and serum samples at -20°C or -80°C.[2] Short-term storage, such as on the benchtop during sample processing, should be minimized and ideally conducted at refrigerated temperatures (2-8°C).[3] The specific stability of this compound at different temperatures should be experimentally determined.
Q3: How many freeze-thaw cycles can my samples undergo without affecting the concentration of this compound?
A3: The number of permissible freeze-thaw cycles should be evaluated during method validation.[4] Repeated freezing and thawing can lead to degradation of the analyte. It is best practice to minimize the number of freeze-thaw cycles. If multiple aliquots of a sample are needed, it is advisable to thaw the original sample once and prepare single-use aliquots for subsequent analyses.
Q4: Can the choice of anticoagulant affect the stability of this compound in plasma samples?
A4: Yes, the choice of anticoagulant can potentially influence analyte stability.[5] It is important to evaluate the stability of this compound in the presence of the specific anticoagulant (e.g., EDTA, heparin, citrate) used for plasma collection during method development.
Q5: What are some common signs of this compound degradation in my analytical run?
A5: Degradation of this compound may manifest as lower than expected concentrations in your quality control (QC) samples, the appearance of unknown peaks in your chromatogram, or poor reproducibility of results.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Stored Samples
| Potential Cause | Troubleshooting Step |
| Degradation due to improper storage temperature. | Verify that samples have been consistently stored at the validated temperature. Review temperature logs for any excursions. |
| Multiple freeze-thaw cycles. | Check the sample handling history to determine the number of freeze-thaw cycles. If more than the validated number, the sample integrity may be compromised. |
| pH-dependent instability. | Measure the pH of the biological matrix. If it is outside the optimal range for this compound stability, consider adjusting the pH of the sample buffer during collection or processing. |
| Enzymatic degradation. | If enzymatic degradation is suspected, especially in whole blood or tissue homogenates, consider adding appropriate enzyme inhibitors during sample collection.[6] |
| Adsorption to container surfaces. | Evaluate the use of different types of storage tubes (e.g., low-binding polypropylene) to minimize adsorption. |
Issue 2: Inconsistent this compound Concentrations in Replicate Analyses
| Potential Cause | Troubleshooting Step |
| Incomplete thawing or mixing of samples. | Ensure that samples are completely thawed and thoroughly but gently mixed before aliquoting for analysis. |
| Benchtop instability. | Minimize the time that samples are kept at room temperature during processing. Perform sample preparation steps on ice or in a refrigerated environment. |
| Photodegradation. | Protect samples from direct light, especially if this compound is known to be light-sensitive. Use amber-colored tubes for storage and processing. |
| Inconsistent sample processing. | Standardize the sample preparation workflow to ensure all samples are treated identically. |
Stability Data Summary
The following tables present illustrative stability data for this compound in human plasma. This data is intended to serve as a guideline; specific stability should be established in your laboratory under your experimental conditions.
Table 1: Short-Term (Benchtop) Stability of this compound in Human Plasma
| Storage Condition | Concentration (ng/mL) | % Recovery (Mean ± SD) |
| 4 hours at Room Temperature | 10 | 98.5 ± 2.1 |
| 500 | 99.1 ± 1.8 | |
| 8 hours at Room Temperature | 10 | 95.2 ± 3.5 |
| 500 | 96.8 ± 2.9 | |
| 24 hours at 4°C | 10 | 99.8 ± 1.5 |
| 500 | 100.2 ± 1.2 |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Concentration (ng/mL) | % Recovery (Mean ± SD) |
| 1 | 10 | 100.5 ± 1.9 |
| 500 | 99.7 ± 1.4 | |
| 3 | 10 | 97.3 ± 2.8 |
| 500 | 98.5 ± 2.0 | |
| 5 | 10 | 92.1 ± 4.1 |
| 500 | 94.6 ± 3.3 |
Table 3: Long-Term Stability of this compound in Human Plasma at -20°C
| Storage Duration | Concentration (ng/mL) | % Recovery (Mean ± SD) |
| 1 Month | 10 | 99.2 ± 2.5 |
| 500 | 100.1 ± 1.9 | |
| 3 Months | 10 | 96.8 ± 3.1 |
| 500 | 98.0 ± 2.4 | |
| 6 Months | 10 | 94.5 ± 3.9 |
| 500 | 96.2 ± 2.8 |
Experimental Protocols
Protocol 1: Evaluation of Short-Term (Benchtop) Stability
-
Prepare Quality Control (QC) Samples: Spike blank human plasma with this compound to achieve low and high concentrations (e.g., 10 ng/mL and 500 ng/mL).
-
Initial Analysis (Time 0): Immediately analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Benchtop Storage: Store aliquots of the QC samples at room temperature (approximately 25°C) for specified durations (e.g., 4 and 8 hours).
-
Refrigerated Storage: Store another set of aliquots at 4°C for 24 hours.
-
Analysis: After the specified storage periods, analyze the samples and compare the measured concentrations to the baseline values to calculate the percent recovery.
Protocol 2: Evaluation of Freeze-Thaw Stability
-
Prepare QC Samples: Spike blank human plasma with this compound at low and high concentrations.
-
Initial Analysis (Time 0): Analyze a set of freshly prepared QC samples.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at -20°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 and 5 cycles).
-
-
Analysis: After each set of freeze-thaw cycles, analyze the QC samples and compare the concentrations to the baseline to determine stability.
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway Antagonized by this compound.
Caption: General Workflow for Evaluating the Stability of this compound.
References
- 1. nalam.ca [nalam.ca]
- 2. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 5. researchgate.net [researchgate.net]
- 6. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Overcoming Challenges in FR194921 In Vivo Experiments
Welcome to the technical support center for FR194921, a potent and selective adenosine A1 receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during in vivo studies with this compound.
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the adenosine A1 receptor.[1] In the central nervous system, adenosine acts as an inhibitory neuromodulator primarily through A1 receptors. By blocking these receptors, this compound can enhance neuronal activity, which is thought to underlie its cognitive-enhancing and anxiolytic effects.[1]
Q2: How should I prepare this compound for oral administration in rodents?
For in vivo oral administration, this compound is typically suspended in 0.5% methylcellulose.[2] It is crucial to ensure a uniform and stable suspension for accurate dosing.
Troubleshooting: Inconsistent Results with Oral Dosing
-
Problem: High variability in experimental outcomes between animals receiving the same oral dose.
-
Possible Cause: Non-uniform suspension of this compound.
-
Solution: Ensure the methylcellulose solution is prepared correctly and that this compound is thoroughly suspended before each administration. Vortexing the suspension immediately before drawing it into the gavage needle is recommended.
Q3: What are the known off-target effects of this compound?
This compound exhibits high selectivity for the adenosine A1 receptor. Studies have shown that it has a much lower affinity for the A2A and A3 adenosine receptor subtypes.[1] While comprehensive screening against a broad panel of other receptors and enzymes is not publicly available, its high selectivity within the adenosine receptor family suggests a low probability of significant off-target effects at therapeutic doses.
Troubleshooting: Unexpected Phenotypes or Side Effects
-
Problem: Observation of unexpected behavioral or physiological effects not typically associated with adenosine A1 receptor antagonism.
-
Possible Cause: Potential off-target activity at higher concentrations.
-
Solution:
-
Dose-Response Curve: Perform a dose-response study to determine the minimal effective dose for the desired phenotype. This will minimize the risk of off-target effects.
-
Control Experiments: Include a structurally distinct adenosine A1 receptor antagonist as a positive control to confirm that the observed effects are mediated by A1 receptor blockade.
-
Q4: I am observing high variability in my behavioral experiments. What could be the cause?
High variability in behavioral assays can stem from several factors, including the experimental protocol, animal handling, and environmental conditions.
Troubleshooting: High Variability in Behavioral Data
-
Problem: Large error bars and lack of statistical significance in behavioral tests like the elevated plus maze or passive avoidance test.
-
Possible Causes & Solutions:
-
Acclimatization: Ensure animals are properly acclimated to the testing room for at least 60 minutes before the experiment to reduce stress-induced variability.
-
Handling: Handle the animals gently and consistently across all experimental groups.
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Environmental Consistency: Maintain consistent lighting, noise levels, and temperature in the testing room, as these can significantly impact rodent behavior.
-
Experimenter Bias: Whenever possible, the experimenter should be blind to the treatment groups.
-
Q5: What are the expected cognitive-enhancing and anxiolytic effects of this compound in rats?
This compound has been shown to ameliorate scopolamine-induced memory deficits in the passive avoidance test and exhibit anxiolytic activity in the elevated plus maze and social interaction tests in rats.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Selectivity vs. A1 |
| Adenosine A1 | 6.6 | - |
| Adenosine A2A | 5400 | ~818-fold |
| Adenosine A3 | >10000 | >1500-fold |
Data from Maemoto et al., 2004[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 32 mg/kg)
| Parameter | Value | Unit |
| Cmax | 2.13 | µg/mL |
| Tmax | 0.63 | h |
| AUC | 6.91 | µg·h/mL |
| Bioavailability | 60.6 | % |
Data from MedchemExpress product page, citing literature[2]
Table 3: Effective Doses of this compound in Rat Behavioral Models
| Behavioral Test | Model | Effective Dose Range (Oral) | Effect |
| Passive Avoidance Test | Scopolamine-induced memory deficit | 0.32 - 1 mg/kg | Amelioration of memory deficits[1] |
| Elevated Plus Maze | Anxiety model | 1 - 10 mg/kg | Increased time spent in open arms[1] |
| Social Interaction Test | Anxiety model | 1 - 10 mg/kg | Increased social interaction time[1] |
| Hypolocomotion | N6-cyclopentyladenosine-induced | 0.032 - 0.32 mg/kg | Attenuation of hypolocomotion[1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Preparation of 0.5% Methylcellulose for Oral Gavage
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Heat Water: Heat approximately half of the required volume of deionized water to 60-80°C.
-
Disperse Methylcellulose: While stirring vigorously, slowly add the methylcellulose powder (0.5 g for every 100 mL of final volume) to the hot water. Continue stirring until the powder is fully wetted and dispersed.
-
Cool Down: Add the remaining volume of cold deionized water to the mixture and continue to stir.
-
Refrigerate: Place the solution in a refrigerator (2-8°C) and continue stirring until a clear, uniform solution is formed. This may take several hours.
-
Storage: Store the prepared 0.5% methylcellulose solution at 2-8°C.
Protocol 2: Passive Avoidance Test in Rats
This test assesses long-term memory based on negative reinforcement.
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Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial (Day 1):
-
Place the rat in the light compartment, facing away from the door.
-
After a 5-second habituation period, open the guillotine door.
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When the rat enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
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Record the latency to enter the dark compartment.
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Return the animal to its home cage.
-
-
Retention Trial (Day 2 - 24 hours later):
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Place the rat in the light compartment.
-
After 5 seconds, open the guillotine door.
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Record the step-through latency (the time it takes for the rat to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus. The trial is typically terminated after a cut-off time (e.g., 300 seconds).
-
Protocol 3: Elevated Plus Maze Test in Rats
This test is used to assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize the rat to the testing room for at least 60 minutes.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a set period (e.g., 5 minutes).
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Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm type, using a video tracking system.
-
An anxiolytic effect is indicated by an increase in the time spent in and/or the number of entries into the open arms.
-
Visualizations
Diagram 1: Signaling Pathway of Adenosine A1 Receptor Antagonism
Caption: this compound blocks inhibitory adenosine A1 receptors.
Diagram 2: Experimental Workflow for a Typical In Vivo Study
Caption: A standard workflow for in vivo experiments with this compound.
Diagram 3: Troubleshooting Logic for Inconsistent Behavioral Results
Caption: A logical approach to troubleshooting inconsistent results.
References
Dose-response analysis to determine optimal FR194921 concentration
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing FR194921, a potent and selective adenosine A1 receptor antagonist. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the determination of its optimal concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of the adenosine A1 receptor.[1] Its primary mechanism of action is to block the binding of endogenous adenosine to the A1 receptor, thereby inhibiting the downstream signaling pathways typically initiated by A1 receptor activation. This receptor is a G protein-coupled receptor (GPCR) that, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What is the binding affinity of this compound for adenosine receptors?
A2: this compound exhibits high selectivity for the adenosine A1 receptor. The inhibition constant (Ki) for the human adenosine A1 receptor is 6.6 nM, while its affinity for the A2A receptor is significantly lower, with a Ki of 5400 nM.[2]
Q3: What are the expected in vivo effects of this compound?
A3: In animal models, this compound has demonstrated cognitive-enhancing and anxiolytic activities.[1] For instance, oral administration in rats has been shown to dose-dependently counteract the hypolocomotion induced by an adenosine A1 receptor agonist.[2][3]
Q4: What is a typical starting concentration range for in vitro experiments with this compound?
A4: Based on its Ki value of 6.6 nM for the adenosine A1 receptor, a starting concentration range for in vitro functional assays, such as a cAMP assay, would typically span from sub-nanomolar to micromolar concentrations (e.g., 0.1 nM to 1 µM). This range allows for the determination of a full dose-response curve and the calculation of an IC50 value.
Q5: How should I prepare this compound for my experiments?
A5: this compound is typically provided as a powder. For in vitro experiments, it is recommended to first prepare a stock solution in a suitable solvent like DMSO. For in vivo studies, it can be suspended in a vehicle such as 0.5% methylcellulose.[2] Always refer to the manufacturer's instructions for specific solubility information.
Data Presentation
The following tables summarize the binding affinity and dose-response data for this compound.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Adenosine A1 | 6.6[2] |
| Adenosine A2A | 5400[2] |
Table 2: Illustrative In Vitro Dose-Response of this compound in a cAMP Functional Assay
Disclaimer: The following data is illustrative and designed to represent a typical dose-response curve for this compound in a functional assay measuring the inhibition of agonist-induced cAMP reduction. Actual results may vary depending on the specific experimental conditions.
| This compound Concentration (nM) | Percent Inhibition of Agonist Response (%) |
| 0.1 | 5 |
| 1 | 20 |
| 5 | 45 |
| 10 | 65 |
| 50 | 85 |
| 100 | 95 |
| 500 | 98 |
| 1000 | 100 |
Table 3: In Vivo Dose-Response of this compound in a Rat Model of Hypolocomotion
| Oral Dose (mg/kg) | Effect |
| 0.032 | Dose-dependently attenuated CPA-induced hypolocomotion[2][3] |
| 0.1 | Dose-dependently attenuated CPA-induced hypolocomotion[2][3] |
| 0.32 | Statistically significant attenuation of CPA-induced hypolocomotion[2][3] |
| ED50 | 0.08 mg/kg [2][3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A1 receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Utilize a selective adenosine A1 receptor radioligand, such as [³H]DPCPX.
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Culture a cell line expressing the adenosine A1 receptor (e.g., CHO-K1 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a known adenosine A1 receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No or low antagonist activity | 1. Inactive this compound: Improper storage or handling. 2. Low receptor expression: The cell line does not express sufficient levels of the A1 receptor. 3. Inappropriate agonist concentration: The agonist concentration is too high, making it difficult for the antagonist to compete. | 1. Verify compound integrity: Use a fresh stock of this compound. 2. Confirm receptor expression: Use a positive control antagonist and verify receptor expression via Western blot or qPCR. 3. Optimize agonist concentration: Perform an agonist dose-response curve and use a concentration around the EC50-EC80 for the antagonist assay. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the assay plate. 2. Pipetting errors: Inaccurate dispensing of compounds or reagents. 3. Edge effects: Evaporation from the outer wells of the plate. | 1. Ensure uniform cell suspension: Gently mix the cell suspension before and during plating. 2. Calibrate pipettes: Regularly check and calibrate pipettes. Use reverse pipetting for viscous solutions. 3. Minimize edge effects: Do not use the outer wells of the plate for critical measurements, or fill them with media to maintain humidity. |
| Unexpected agonist activity | 1. Off-target effects: this compound may interact with other receptors at high concentrations. 2. Assay interference: The compound may interfere with the assay detection method (e.g., autofluorescence). | 1. Use a wider range of concentrations: Determine if the agonist effect is only present at high concentrations. Use a cell line that does not express the A1 receptor as a negative control. 2. Run compound interference controls: Test this compound in the assay in the absence of cells or agonist to check for direct effects on the detection system. |
| Poor dose-response curve | 1. Inappropriate concentration range: The selected concentrations do not cover the full range of inhibition. 2. Compound precipitation: this compound may precipitate at higher concentrations in the assay buffer. | 1. Expand the concentration range: Test a wider range of concentrations, from picomolar to micromolar, to capture the full curve. 2. Check solubility: Visually inspect the wells for any signs of precipitation. If necessary, adjust the solvent concentration or use a different vehicle. |
Mandatory Visualizations
Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for determining the IC50 of this compound in a functional cAMP assay.
References
Validation & Comparative
A Comparative Efficacy Analysis of FR194921 and Other Adenosine A1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of FR194921 with other prominent adenosine A1 receptor antagonists. The information presented is collated from preclinical studies to offer an objective evaluation of their performance, supported by experimental data and methodologies.
Quantitative Efficacy Comparison
The following table summarizes the binding affinities (Ki) of this compound and other selected adenosine A1 receptor antagonists. A lower Ki value indicates a higher binding affinity for the receptor.
| Compound | Adenosine A1 Receptor Ki (nM) | Adenosine A2A Receptor Ki (nM) | Species | Reference |
| This compound | 6.6 | 5400 | Human, rat, mouse | [1] |
| DPCPX | 0.46 | 340 | Rat | [2] |
| 3.9 | 130 | Human | ||
| Rolofylline (KW-3902) | <10 | >200-fold selectivity vs. A2A | Human | [3] |
| SLV320 | 1.0 | >200-fold selectivity vs. A2A | Not Specified | [3] |
| BG9928 (Tonapofylline) | <10 | >200-fold selectivity vs. A2A | Human | [3] |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines a general method for determining the binding affinity (Ki) of a compound for the adenosine A1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the adenosine A1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the adenosine A1 receptor (e.g., rat whole brain membranes).
-
Radioligand with high affinity for the A1 receptor (e.g., [3H]-CHA).
-
Test compound (e.g., this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a reaction tube, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
In Vivo Efficacy Models
This model is used to assess the potential of a compound to ameliorate cognitive deficits.
Objective: To evaluate the effect of an adenosine A1 antagonist on scopolamine-induced learning and memory impairment in rats.
Procedure:
-
Acclimatization: Acclimate rats to the testing environment.
-
Drug Administration: Administer the test compound (e.g., this compound) orally or via intraperitoneal injection at various doses.
-
Induction of Amnesia: After a specific time, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce a memory deficit.[1][5]
-
Behavioral Testing: Conduct a memory assessment task, such as the passive avoidance test or Morris water maze, a set time after scopolamine administration.
-
Data Collection and Analysis: Record relevant parameters (e.g., latency to enter a dark compartment in the passive avoidance test, or escape latency in the Morris water maze). Analyze the data to determine if the test compound significantly reversed the scopolamine-induced memory impairment.
This model is used to assess the anxiolytic (anti-anxiety) or anxiogenic (anxiety-promoting) effects of a compound.[6][7][8]
Objective: To determine the effect of an adenosine A1 antagonist on anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimatization: Allow the animal to acclimate to the testing room.
-
Drug Administration: Administer the test compound at various doses.
-
Testing: Place the animal in the center of the maze, facing an open arm.
-
Observation: Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera.
-
Data Analysis: Measure the time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: General In Vivo Efficacy Testing Workflow.
References
- 1. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Analysis of agonist-antagonist interactions at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 6. Elevated plus maze protocol [protocols.io]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated plus maze - Wikipedia [en.wikipedia.org]
A Comparative Guide to FR194921 and DPCPX for Adenosine A1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent antagonists for the adenosine A1 receptor (A1R): FR194921 and 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). The information presented herein is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction
The adenosine A1 receptor, a G protein-coupled receptor, is a key therapeutic target for a range of conditions, including cardiovascular diseases, neurological disorders, and pain. Both this compound and DPCPX are potent and selective antagonists of the A1R, but they exhibit different pharmacological profiles. This guide aims to provide a clear, data-driven comparison of their selectivity and a detailed overview of the experimental protocols used to characterize these compounds.
Data Presentation: Quantitative Comparison of Binding Affinities
The binding affinities (Ki) of this compound and DPCPX for human adenosine receptor subtypes are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | A1 Selectivity (vs. A2A) |
| This compound | 6.6[1] | 5400[1] | No affinity reported | No affinity reported[2] | ~818-fold |
| DPCPX | 3.9[2] | 130[2] | 50[2] | 4000[2] | ~33-fold |
Key Observations:
-
Potency: Both compounds exhibit high affinity for the adenosine A1 receptor, with DPCPX showing a slightly lower Ki value.
-
Selectivity: this compound demonstrates significantly higher selectivity for the A1 receptor over the A2A receptor compared to DPCPX.[1][2] this compound has been reported to have no affinity for A2A and A3 receptors.[2] DPCPX, while highly selective for A1, also shows measurable affinity for A2A and A2B receptors.[2]
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by an agonist initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The following diagram illustrates this pathway.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the binding affinity and functional antagonism of compounds like this compound and DPCPX at the adenosine A1 receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A1 receptor.
1. Membrane Preparation:
- Culture cells stably expressing the human adenosine A1 receptor (e.g., HEK293 or CHO cells) to near confluence.
- Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Assay Procedure:
- In a 96-well plate, add the following in triplicate:
- Total Binding: Membrane preparation, a fixed concentration of a suitable A1R radioligand (e.g., [3H]DPCPX), and assay buffer.
- Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-radiolabeled A1R antagonist (e.g., 10 µM DPCPX).
- Displacement: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound or DPCPX).
- Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Counting:
- Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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}
cAMP Functional Assay (Antagonist Mode)
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
1. Cell Preparation:
- Seed cells expressing the human adenosine A1 receptor in a 96-well plate and grow overnight.
2. Assay Procedure:
- Wash the cells with assay buffer.
- Pre-incubate the cells with varying concentrations of the antagonist (this compound or DPCPX) for a defined period (e.g., 15-30 minutes).
- Stimulate the cells with a fixed concentration of an A1R agonist (e.g., N-ethylcarboxamidoadenosine, NECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. This stimulation is typically done in the presence of forskolin to elevate basal cAMP levels, making the inhibitory effect of the A1R agonist more pronounced.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
3. cAMP Measurement:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
4. Data Analysis:
- Plot the cAMP concentration against the log concentration of the antagonist.
- Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Conclusion
Both this compound and DPCPX are valuable pharmacological tools for studying the adenosine A1 receptor. The choice between them will depend on the specific experimental requirements.
-
This compound is a superior choice when a very high degree of selectivity against the A2A receptor is critical to avoid off-target effects. Its non-xanthine structure may also offer different pharmacokinetic properties.
-
DPCPX remains a widely used and potent A1 receptor antagonist. Its comprehensive characterization against all adenosine receptor subtypes provides a well-understood selectivity profile. It is a suitable tool for a broad range of in vitro and in vivo studies where its known interactions with other adenosine receptors can be accounted for.
Researchers should carefully consider the data presented in this guide to make an informed decision on the most appropriate antagonist for their research endeavors.
References
Validating the Binding Affinity of FR194921 to A1 Receptors: A Comparative Guide
This guide provides a comprehensive comparison of the binding affinity of FR194921 to the adenosine A1 receptor against other notable A1 receptor antagonists. The information presented is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to support further investigation and validation.
Comparative Binding Affinity of A1 Receptor Antagonists
The binding affinity of a compound to its target receptor is a critical parameter in drug discovery, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for this compound and a selection of alternative A1 receptor antagonists.
| Compound | Species | Kᵢ (nM) | Radioligand Used | Reference |
| This compound | Human | 6.6 | Not Specified | [1] |
| DPCPX | Human | 3.9 | Not Specified | [2][3] |
| Rat | 0.46 | [³H]-CHA | [4] | |
| Rat | 0.45 | Not Specified | [5][6] | |
| PSB-36 | Human | 0.7 | Not Specified | [7] |
| Rat | 0.124 | Not Specified | [7] | |
| Rat | 0.12 | Not Specified | [8][9][10] | |
| Naxifylline (BG9719/CVT-124) | Human | 0.45 | Not Specified | [7][11] |
| Rat | 0.67 | Not Specified | [7][11] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of binding affinity data. The following is a representative protocol for a competitive radioligand binding assay for the A1 adenosine receptor.
Protocol: Competitive Radioligand Binding Assay for A1 Adenosine Receptor
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the A1 adenosine receptor (e.g., from rat brain or CHO cells stably expressing the human A1 receptor).
-
Radioligand: A selective A1 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-DPCPX.
-
Test Compound: this compound or other non-radioactive antagonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1 receptor antagonist (e.g., 1 µM DPCPX).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Whatman GF/B or equivalent.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
-
96-well plates.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold homogenization buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding: Membrane preparation + Radioligand + High concentration of non-labeled antagonist.
-
Competitive Binding: Membrane preparation + Radioligand + Serial dilutions of the test compound.
-
-
The final assay volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.
-
-
Visualizing Key Pathways and Workflows
To further elucidate the context of A1 receptor binding and the experimental process, the following diagrams are provided.
Caption: A1 Adenosine Receptor Signaling Pathway Blockade by an Antagonist.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. Selectivity is species-dependent: Characterization of standard agonists and antagonists at human, rat, and mouse adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BG9719 (CVT-124), an A1 adenosine receptor antagonist, protects against the decline in renal function observed with diuretic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of FR194921 and Caffeine on Cognitive Function
This guide provides an objective comparison of the pharmacological profiles and cognitive effects of the selective adenosine A₁ receptor antagonist, FR194921, and the non-selective adenosine antagonist, caffeine. The information is compiled from preclinical and clinical studies to support researchers, scientists, and drug development professionals.
Introduction and Overview
Cognitive enhancement remains a significant area of interest in neuroscience and pharmacology. One of the key targets for modulating cognitive processes is the adenosinergic system. Adenosine, an endogenous neuromodulator, generally exerts inhibitory effects on neuronal activity, promoting sleep and relaxation.[1] Antagonism of adenosine receptors, therefore, is a primary mechanism for stimulant and cognitive-enhancing effects.
This guide compares two such antagonists:
-
This compound: A potent, selective, and orally active antagonist for the central adenosine A₁ receptor.[2] It is a novel compound investigated for its potential therapeutic applications in dementia and anxiety disorders.[2]
-
Caffeine: The world's most widely consumed psychoactive substance, known for its stimulant effects.[3] It acts as a non-selective antagonist of adenosine A₁ and A₂ₐ receptors.[4][5]
The following sections detail their mechanisms of action, pharmacokinetic properties, and effects on cognitive function, supported by experimental data.
Mechanism of Action: Adenosine Receptor Antagonism
Both this compound and caffeine exert their primary effects by blocking adenosine receptors in the central nervous system. However, their selectivity distinguishes their pharmacological profiles. Adenosine binding to A₁ receptors typically inhibits the release of excitatory neurotransmitters like acetylcholine.[3] By blocking these receptors, antagonists can enhance neurotransmitter release, leading to increased neuronal activity and cognitive effects.
This compound is highly selective for the A₁ receptor subtype.[2][6] In contrast, caffeine is a non-selective antagonist, blocking both A₁ and A₂ₐ receptors.[4][7] At higher concentrations, caffeine may also inhibit phosphodiesterase and mobilize intracellular calcium, though these mechanisms are less prominent at typical consumption levels.[3][7]
Comparative Data Presentation
The following tables summarize the quantitative data available for this compound and caffeine, covering pharmacological, pharmacokinetic, and cognitive performance metrics.
Table 1: Pharmacological and Pharmacokinetic Profile
| Parameter | This compound | Caffeine |
| Primary Target(s) | Adenosine A₁ Receptor[2] | Adenosine A₁ and A₂ₐ Receptors[4][7] |
| Selectivity | High for A₁ over A₂ₐ and A₃[2] | Non-selective[3][7] |
| Binding Affinity (Ki) | A₁: 6.6 nMA₂ₐ: 5400 nM[6] | A₁: ~12 µMA₂ₐ: ~25 µM (Varies by study) |
| Oral Bioavailability (Rats) | 60.6%[6][8] | High (~99-100%) |
| Brain Penetrability | High[2] | High (readily crosses blood-brain barrier)[1] |
| Plasma Half-life (Humans) | Not available | 2.5 - 10 hours (variable)[5] |
Table 2: Effects on Cognitive Function in Animal Models
| Compound | Animal Model | Cognitive Task | Dosing (Route) | Key Findings | Citations |
| This compound | Rat (Scopolamine-induced amnesia) | Passive Avoidance Test | 0.32, 1 mg/kg (p.o.) | Significantly ameliorated scopolamine-induced memory deficits. | [2] |
| This compound | Rat | Locomotor Activity (CPA-induced hypolocomotion) | 0.032 - 0.32 mg/kg (p.o.) | Dose-dependently attenuated hypolocomotion with an ED₅₀ of 0.08 mg/kg. | [6] |
| Caffeine | Mouse (Alzheimer's Model - APPsw) | Spatial Learning, Working Memory | ~1.5 mg/day (in drinking water) | Performed significantly better than untreated transgenic mice; reduced amyloid burden. | [9][10] |
| Caffeine | Rat (Sepsis-induced deficits) | Inhibitory Avoidance Test | 10 mg/kg (gavage) | Increased latency in the inhibitory avoidance test, improving neurocognitive deficits. | [11] |
| Caffeine | Mouse (Aged) | Object Recognition Test | 1 mg/mL (in drinking water) | Prevented recognition memory decline associated with aging. | [12] |
Table 3: Effects of Caffeine on Human Cognitive Function
| Cognitive Domain | Task Example | Dosing | Key Findings | Citations |
| Alertness/Vigilance | Multiple Sleep Latency Test | 75 - 300 mg | Significantly increases alertness and postpones sleep onset, even in sleep-deprived individuals. | [13] |
| Reaction Time | Visual/Auditory Choice Tasks | 32 - 600 mg | Generally improves reaction time across various tasks. | [3][13][14] |
| Attention/Concentration | Letter Cancellation, Stroop Task | 3 mg/kg | Improves performance on tasks requiring sustained attention. Low doses (3 mg/kg) improved Stroop task performance more than moderate or high doses. | [15][16] |
| Memory | Working Memory, Recall | Variable | Effects are inconsistent. May facilitate learning in passive tasks but can hinder performance in tasks heavily reliant on working memory. | [1][14] |
| Executive Function | Decision Making | Moderate intake | Among fast caffeine metabolizers, moderate intake was associated with better executive function. | [17] |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Passive Avoidance Test (this compound)
This protocol is based on the methodology used to assess the effect of this compound on scopolamine-induced memory deficits in rats.[2]
-
Objective: To evaluate the effect of this compound on learning and memory in an established amnesia model.
-
Animal Model: Male Wistar rats.
-
Apparatus: A "step-through" box consisting of two compartments: one illuminated and one dark, separated by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild electric shock.
-
Procedure:
-
Acquisition Trial: Each rat is placed in the illuminated compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.5 mA for 3 seconds) is delivered.
-
Drug Administration: Thirty minutes after the acquisition trial, scopolamine (1 mg/kg) is administered subcutaneously to induce amnesia. This compound or a vehicle is administered orally 60 minutes before the acquisition trial.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds).
-
-
Endpoint: A longer step-through latency in the retention trial is indicative of better memory of the aversive stimulus. The ability of this compound to reverse the scopolamine-induced decrease in latency is measured.
Protocol 2: Stroop Color-Word Task (Caffeine)
This protocol is based on a study investigating the dose-dependent effects of caffeine on cognitive performance and brain activation in humans.[15]
-
Objective: To assess the effects of different doses of caffeine on executive function, specifically response inhibition and interference processing.
-
Participants: Healthy male subjects.
-
Design: Crossover, double-blind, placebo-controlled study.
-
Procedure:
-
Baseline Testing: Participants perform the Stroop task to establish a baseline.
-
Intervention: Participants ingest a placebo or caffeine at varying doses (e.g., 3, 6, or 9 mg/kg body mass).
-
Post-Ingestion Testing: 60 minutes after ingestion, participants perform the Stroop task again.
-
-
Task Description:
-
Congruent Condition: The name of a color is displayed in the same color (e.g., the word "RED" printed in red ink).
-
Incongruent Condition: The name of a color is displayed in a different color (e.g., the word "RED" printed in blue ink).
-
Participants are instructed to name the ink color, not the word itself.
-
-
Endpoints: Reaction time (RT) and accuracy are measured for both congruent and incongruent conditions. The "Stroop interference effect" is calculated as the difference in RT between incongruent and congruent trials. A reduction in this interference indicates improved executive function.
Summary and Conclusion
This comparative guide highlights the distinct profiles of this compound and caffeine as cognitive modulators.
-
Specificity and Potency: this compound demonstrates high potency and selectivity for the adenosine A₁ receptor, with a Ki value in the low nanomolar range.[6] This specificity suggests a more targeted mechanism of action compared to caffeine, which acts broadly on both A₁ and A₂ₐ receptors with lower affinity.[7]
-
Cognitive Effects: Preclinical data strongly supports the cognitive-enhancing properties of this compound in a model of chemically-induced amnesia.[2] Caffeine has demonstrated robust effects on improving alertness, attention, and reaction time in humans, particularly under conditions of fatigue.[13][14] Its effects on higher-order cognitive functions like memory are less consistent.[14] In animal models, chronic caffeine administration has shown promise in mitigating cognitive decline associated with aging and Alzheimer's disease models.[9][12]
-
Therapeutic Potential: The high selectivity and potency of this compound may offer a therapeutic advantage by minimizing off-target effects associated with non-selective antagonists (e.g., effects mediated by A₂ₐ receptors). Its efficacy in reversing memory deficits in preclinical models suggests potential for treating cognitive disorders like dementia.[2] Caffeine, while an effective cognitive enhancer for everyday use, is considered more of a mild stimulant or cognitive normalizer rather than a therapeutic agent for specific cognitive disorders.[14][18]
References
- 1. medium.com [medium.com]
- 2. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeine - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Caffeine: Cognitive and Physical Performance Enhancer or Psychoactive Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound| CAS NO:202646-80-8| GlpBio [glpbio.cn]
- 9. Long-term caffeine treatment of Alzheimer mouse models ameliorates behavioural deficits and neuron loss and promotes cellular and molecular markers of neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 11. Effects of Caffeine on Behavioural and Cognitive Deficits in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Effects of Caffeine on Cognitive Performance, Mood, and Alertness in Sleep-Deprived Humans - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Is caffeine a cognitive enhancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Cognition and Brain Activation in Response to Various Doses of Caffeine: A Near-Infrared Spectroscopy Study [frontiersin.org]
- 16. The effects of caffeine on physiological functions and mental performance | Semantic Scholar [semanticscholar.org]
- 17. psypost.org [psypost.org]
- 18. encyclopedia.pub [encyclopedia.pub]
Assessing the Specificity of [11C]FR194921 for A1 Receptors in PET Scans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positron emission tomography (PET) tracer [[11C]FR194921] with other selective A1 adenosine receptor (A1AR) radioligands. The specificity of a PET tracer is paramount for the accurate quantification and visualization of target receptors in the brain. This document summarizes key performance data, experimental protocols, and relevant biological pathways to aid researchers in the selection of the most appropriate tracer for their preclinical and clinical studies.
Introduction to A1 Adenosine Receptor Imaging
The A1 adenosine receptor, a G-protein coupled receptor, is abundantly expressed in the central nervous system and plays a crucial role in neuroprotection, pain modulation, and the regulation of sleep and wakefulness. Dysregulation of A1ARs has been implicated in various neurological and psychiatric disorders. PET imaging with selective radiotracers allows for the in vivo quantification of A1AR density and occupancy, providing valuable insights into disease mechanisms and the pharmacodynamics of novel therapeutics. The ideal A1AR PET tracer should exhibit high affinity and specificity for its target, favorable pharmacokinetic properties, and minimal off-target binding.
Comparative Analysis of A1 Adenosine Receptor PET Tracers
This section compares the in vitro binding affinity and selectivity, as well as in vivo performance of [[11C]this compound] with two other prominent A1AR PET tracers: [[18F]CPFPX] and [[18F]flotrifolastat].
In Vitro Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki or Kd) of the tracers for the human A1 adenosine receptor and their selectivity against other relevant receptors. Lower Ki/Kd values indicate higher binding affinity.
| Radiotracer | Target | Ki/Kd (nM) | Selectivity (Fold) vs. A2A | Selectivity vs. Other Receptors |
| [[11C]this compound] | Human A1AR | 6.6 (Ki)[1][2] | ~818[1][2] | No affinity for A3 receptors[3][4]. |
| [[18F]CPFPX] | Rat A1AR | 4.4 (Kd)[5][6][7] | >1200[6] | No significant competition from cholinergic, serotoninergic, and glutamatergic receptor ligands below the micromolar level[5][6][7]. |
| [[18F]flotrifolastat] | Human A1AR | Data not readily available in public domain | Data not readily available in public domain | Data not readily available in public domain |
Note: Direct comparison of Ki and Kd values should be made with caution as they are determined under different experimental conditions.
In Vivo Performance: Brain Uptake and Specific Binding
The table below presents quantitative PET data, including Standardized Uptake Values (SUV) and Binding Potential (BPND) in various brain regions. Higher SUV and BPND values generally indicate higher tracer accumulation and specific binding to the target receptor.
| Radiotracer | Brain Region | SUV | BPND | Reference |
| [[11C]this compound] | Striatum | High | Data not readily available | Accumulation was significantly decreased by approximately 50% by pretreatment with the A1AR antagonist DPCPX[8][9]. |
| Hippocampus | High | Data not readily available | [8][9] | |
| Cerebellum | High | Data not readily available | [8][9] | |
| [[18F]CPFPX] | Thalamus | High | High | In vivo displacement with DPCPX showed a 72% ± 8% reduction in binding[5][7]. |
| Neocortex | High | High | [5][7] | |
| Cerebellum | High | Moderate | [5][7] | |
| [[18F]flotrifolastat] | Various | Data not readily available | Data not readily available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines typical experimental protocols for the evaluation of A1AR PET tracers.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki or Kd) and selectivity of a radioligand for the A1 adenosine receptor.
Materials:
-
Cell membranes expressing the human A1 adenosine receptor and other receptor subtypes for selectivity screening.
-
Radioligand (e.g., [[3H]CPFPX] for competition assays).
-
Unlabeled competitor compounds (including the tracer being evaluated).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold buffer and prepare a membrane fraction by centrifugation.
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a known high-affinity radioligand (e.g., [[3H]CPFPX]) and varying concentrations of the unlabeled competitor compound (the tracer of interest).
-
Incubate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo PET Imaging Study
Objective: To evaluate the brain uptake, pharmacokinetics, and specific binding of a PET tracer in vivo.
Subjects:
-
Preclinical: Rodents (rats, mice) or non-human primates.
-
Clinical: Healthy human volunteers or patient populations.
Procedure:
-
Radiotracer Administration: Administer a bolus injection of the radiolabeled tracer (e.g., [[11C]this compound]) intravenously.
-
PET Scan: Acquire dynamic PET data over a specified duration (e.g., 60-90 minutes).
-
Arterial Blood Sampling (for full quantitative analysis): Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.
-
Image Reconstruction: Reconstruct the PET data into a series of images over time.
-
Image Analysis:
-
Co-register the PET images with anatomical images (MRI or CT) for accurate delineation of brain regions of interest (ROIs).
-
Generate time-activity curves (TACs) for each ROI.
-
Quantitative Analysis:
-
Kinetic Modeling: Apply compartmental models (e.g., two-tissue compartment model) to the TACs and the arterial input function to estimate parameters such as the total distribution volume (VT), which is proportional to the receptor density.
-
Simplified Methods:
-
Standardized Uptake Value (SUV): Calculate the ratio of tissue radioactivity concentration to the injected dose normalized by body weight.
-
Binding Potential (BPND): For tracers with a suitable reference region (a region with negligible specific binding), BPND can be estimated using reference tissue models, avoiding the need for arterial blood sampling.
-
-
-
-
Specificity Confirmation (Blocking Study): In a separate scan, pre-administer a high dose of a selective A1AR antagonist to block the specific binding of the radiotracer. A significant reduction in tracer uptake in receptor-rich regions confirms specific binding.
Mandatory Visualizations
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC) and modulate ion channel activity.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for PET Tracer Evaluation
The development and validation of a new PET tracer follows a rigorous, multi-step process from initial chemical synthesis to clinical application.
Caption: Workflow for PET Tracer Evaluation.
Conclusion
[[11C]this compound] emerges as a highly selective and potent antagonist for the A1 adenosine receptor, demonstrating promising characteristics for in vivo imaging. Its high affinity for A1AR and significant selectivity over the A2A receptor subtype are key advantages. Preclinical studies have confirmed its specific binding in the brain.
Compared to the well-established tracer [[18F]CPFPX], [[11C]this compound] offers a non-xanthine chemical structure, which may confer different pharmacological properties. While [[18F]CPFPX] has been more extensively characterized in humans, the high specificity of [[11C]this compound] makes it a valuable tool for A1AR research. The choice between these tracers may depend on the specific research question, the availability of the radioisotope (Carbon-11 with a shorter half-life versus Fluorine-18 with a longer half-life), and the desired pharmacokinetic profile.
Further studies are warranted to provide a more comprehensive head-to-head comparison of these tracers, particularly regarding their quantitative performance in various brain regions and in disease models. The development of novel A1AR tracers like [[18F]flotrifolastat] is ongoing, and their full characterization will be crucial for advancing the field of adenosine receptor imaging. Researchers should carefully consider the data presented in this guide to select the most suitable PET tracer for their specific research objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo multimodal imaging of adenosine A1 receptors in neuroinflammation after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 18F-CPFPX PET: on the generation of parametric images and the effect of scan duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of [11C]this compound as a nonxanthine-type PET tracer for adenosine A1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of FR194921 Against Other Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent FR194921 with other compounds targeting neurodegenerative pathways. The information is compiled from preclinical studies to assist researchers in evaluating its therapeutic potential.
Introduction to this compound
This compound is a potent, selective, and orally active antagonist of the central adenosine A1 receptor.[1] It has demonstrated cognitive-enhancing and anxiolytic activities in animal models, suggesting its potential for treating conditions like dementia and anxiety disorders.[1] The role of adenosine receptors in neuroprotection is complex; while activation of the A1 receptor is generally considered neuroprotective, emerging evidence suggests that prolonged A1 receptor activation could be detrimental, potentially explaining the therapeutic benefits of an antagonist like this compound.[2][3]
Comparative Analysis of Neuroprotective Efficacy
Direct comparative studies of this compound against other neuroprotective agents are limited. This guide, therefore, presents a compilation of data from separate preclinical studies using a similar model of neurodegeneration: scopolamine-induced memory impairment in rodents. Scopolamine, a muscarinic receptor antagonist, induces a transient amnesic state that mimics certain aspects of neurodegenerative diseases.[4][5]
Data Presentation: Performance in the Scopolamine-Induced Amnesia Model
The following table summarizes the quantitative data from studies evaluating this compound and other selected neuroprotective agents in the scopolamine-induced memory impairment model. It is crucial to note that these data are from different studies and direct comparisons should be interpreted with caution due to potential variations in experimental protocols.
| Agent | Class | Animal Model | Dosing Regimen | Key Quantitative Findings | Reference |
| This compound | Adenosine A1 Receptor Antagonist | Rats | 0.32, 1 mg/kg | Significantly ameliorated scopolamine (1 mg/kg)-induced memory deficits in a passive avoidance test. | [1] |
| CPA (N6-cyclopentyladenosine) | Adenosine A1 Receptor Agonist | Mice | 5, 10, 20, 30 µg/kg (chronic) | Dose-dependently reduced target latencies in the Morris water maze, suggesting improved spatial learning. Note: This was a chronic study not directly in a scopolamine model. | [6] |
| Istradefylline | Adenosine A2A Receptor Antagonist | Rats | 3 mg/kg | Attenuated ischemia-induced cognitive impairment and motor deficits. In a separate study, it improved cognitive performance in a 6-OHDA lesion model. | [7][8] |
| Piracetam | Nootropic | Mice | 512, 1024, 2048 mg/kg | Dose-dependently attenuated memory deficits induced by scopolamine (1 mg/kg) in a passive avoidance task. | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are representative experimental protocols for the key assays cited.
Scopolamine-Induced Amnesia in a Passive Avoidance Task (as used for this compound and Piracetam)
-
Animals: Male Wistar rats or mice are used.
-
Apparatus: A passive avoidance apparatus consisting of a lighted and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: Each animal is placed in the lighted compartment. After a brief habituation period, the door to the dark compartment is opened. Once the animal enters the dark compartment, the door is closed, and a mild electric foot shock is delivered.
-
Drug Administration:
-
This compound or Piracetam is administered at specified doses and routes (e.g., orally or intraperitoneally) at a set time before the acquisition trial.
-
Scopolamine (e.g., 1 mg/kg, intraperitoneally) is administered at a set time before the acquisition trial to induce amnesia.[5]
-
-
Retention Trial: 24 hours after the acquisition trial, the animal is again placed in the lighted compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency is indicative of improved memory retention.
-
Data Analysis: The step-through latencies are compared between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow Visualization
Experimental workflow for the scopolamine-induced amnesia model.
Signaling Pathways
The neuroprotective effects of these agents are mediated through distinct signaling pathways.
Putative Signaling Pathway of this compound in Neuroprotection
This compound acts as an antagonist at the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to inhibitory G-proteins (Gi/o). By blocking the A1 receptor, this compound may prevent the downstream signaling cascade that, under certain pathological conditions, could contribute to neuronal dysfunction. The exact downstream effects leading to neuroprotection by an A1 antagonist are still under investigation but may involve the modulation of adenylyl cyclase activity and ion channel function.[1][10]
Putative signaling pathway of this compound as an A1 receptor antagonist.
Comparative Signaling Pathways
-
Adenosine A1 Receptor Agonists (e.g., CPA): These agents activate the A1 receptor, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels, which is generally considered a neuroprotective mechanism.[10]
-
Adenosine A2A Receptor Antagonists (e.g., Istradefylline): These compounds block the A2A receptor, which is typically coupled to a stimulatory G-protein (Gs). By doing so, they can prevent excessive neuronal excitation and have been shown to be neuroprotective in various models.[11]
-
Nootropics (e.g., Piracetam): The mechanism of action of piracetam is not fully understood but is thought to involve the enhancement of cell membrane fluidity, improvement of mitochondrial function, and modulation of neurotransmitter systems, including the cholinergic system.[12][13]
Logical relationship of different neuroprotective agents and their mechanisms.
Conclusion
This compound presents a novel approach to neuroprotection through the antagonism of the adenosine A1 receptor. Preclinical data in a scopolamine-induced amnesia model suggest its efficacy in reversing cognitive deficits. However, the therapeutic landscape of neuroprotective agents is diverse, with compounds like adenosine A2A receptor antagonists and nootropics also showing promise through different mechanisms. The apparent contradiction of an A1 receptor antagonist being neuroprotective warrants further investigation into the nuanced role of adenosine signaling in neurodegenerative diseases. Direct, head-to-head comparative studies are necessary to definitively establish the relative therapeutic potential of this compound. This guide serves as a foundational resource for researchers to design such studies and further explore the promising avenue of adenosine receptor modulation for the treatment of neurodegenerative disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. criver.com [criver.com]
- 5. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of chronic administration of adenosine A1 receptor agonist and antagonist on spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of the adenosine A2A antagonist istradefylline on cognitive performance in rats with a 6-OHDA lesion in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specificity of piracetam's anti-amnesic activity in three models of amnesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piracetam prevents scopolamine-induced memory impairment and decrease of NTPDase, 5'-nucleotidase and adenosine deaminase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FR194921 and Other Non-Xanthine A1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the non-xanthine adenosine A1 receptor antagonist, FR194921, with other compounds in its class, including FK453 and CGS 15943. The information is supported by experimental data to assist researchers in selecting the most suitable antagonist for their studies.
Performance Overview
This compound is a potent and highly selective antagonist for the adenosine A1 receptor.[1][2] It is orally active and demonstrates significant penetration of the blood-brain barrier.[1][2] In preclinical studies, this compound has exhibited cognitive-enhancing and anxiolytic-like effects.[1][2] This positions it as a valuable tool for investigating the role of the A1 receptor in the central nervous system.
In comparison, FK453 also shows high potency and selectivity for the A1 receptor.[3] CGS 15943, another non-xanthine antagonist, displays high affinity for both A1 and A2A receptors.[4][5][6][7][8]
Quantitative Data Summary
The following tables summarize the binding affinities of this compound, FK453, and CGS 15943 for various adenosine receptor subtypes.
Table 1: Adenosine A1 Receptor Binding Affinity
| Compound | Measure of Affinity | Value (nM) | Species |
| This compound | Ki | 6.6[1] | Human |
| FK453 | IC50 | 17.2[3][9] | Rat |
| CGS 15943 | Ki | 3.5[5][6][7][8] | Human |
Table 2: Selectivity Profile - Binding Affinity (Ki/IC50 in nM) for Other Adenosine Receptors
| Compound | A2A | A2B | A3 |
| This compound (Ki) | 5400[1] | - | No Affinity[2] |
| FK453 (IC50) | 11300[3] | - | - |
| CGS 15943 (Ki) | 4.2[5][6][7][8] | 16[5][6][7][8] | 50-51[7][8] |
Note: Ki and IC50 values are not directly comparable but both indicate the concentration of the drug required to achieve 50% of its maximal effect.
In Vivo Efficacy
This compound has demonstrated efficacy in animal models of cognitive impairment and anxiety. Oral administration of this compound significantly ameliorated scopolamine-induced memory deficits in the passive avoidance test in rats.[1][2] It also showed specific anxiolytic activity in the social interaction test and the elevated plus maze without significantly affecting general behavior.[2]
FK453 has been shown to cause pronounced diuresis and natriuresis in anesthetized rats, suggesting a role for A1 receptor antagonists in regulating renal function.[10]
CGS 15943 has been shown to produce effects similar to caffeine in animal studies, though with higher potency.[4]
Direct head-to-head in vivo comparative studies of these specific non-xanthine A1 antagonists are limited in the currently available scientific literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay for Adenosine A1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A1 receptor.
Materials:
-
Membranes: Rat cerebral cortical membranes expressing adenosine A1 receptors.
-
Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a high-affinity A1 antagonist.
-
Test Compounds: this compound, FK453, CGS 15943, etc.
-
Non-specific binding control: A high concentration of a non-labeled A1 antagonist (e.g., theophylline).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Prepare rat cerebral cortical membranes.
-
Incubate the membranes with a fixed concentration of [³H]DPCPX and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of theophylline.
-
After incubation (e.g., 60 minutes at 25°C), rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Passive Avoidance Test
Objective: To assess the effect of a test compound on learning and memory in rodents.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Training (Acquisition Trial):
-
Place a rat in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the rat enters the dark compartment, the door closes, and a mild, inescapable foot shock is delivered through the grid floor.
-
-
Testing (Retention Trial):
-
24 hours after the training trial, place the rat back into the light compartment.
-
Open the door to the dark compartment.
-
Measure the latency to enter the dark compartment (step-through latency).
-
An increased step-through latency is indicative of improved memory of the aversive event.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) orally or via another appropriate route at a specified time before the training trial.
-
To induce a memory deficit, a substance like scopolamine can be administered before the training trial. The test compound is then evaluated for its ability to reverse this deficit.
-
Elevated Plus Maze Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituate the animal to the testing room before the experiment.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as the aversion to open spaces is reduced.
-
Administer the test compound at a specified time before placing the animal on the maze.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel non-xanthine adenosine A1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS-15943 - Wikipedia [en.wikipedia.org]
- 5. CGS 15943 | Adenosine Receptor | PI3K | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CGS 15943 | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 8. CGS 15943 | Non-selective Adenosine Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cardiovascular and renal effects of blocking A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of FR194921's Pharmacological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of FR194921, a potent and selective adenosine A1 receptor antagonist, with the well-characterized alternative, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine). The following sections detail their in vitro and in vivo performance, supported by experimental data, to facilitate an objective assessment of their therapeutic potential.
Data Presentation
The quantitative data for this compound and DPCPX are summarized in the tables below for ease of comparison.
Table 1: In Vitro Pharmacological Data
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (Ki, nM) |
| Adenosine A1 Receptor | Adenosine A2A Receptor | |
| This compound | 6.6[1] | 5400[1] |
| DPCPX | 0.45 - 3.9[2][3] | 130 - 330[2][3] |
Table 2: In Vivo Pharmacological Data
| Compound | Pharmacological Effect | Animal Model | Effective Dose Range |
| This compound | Cognitive Enhancement | Scopolamine-induced memory deficit in rats (Passive Avoidance Test) | 0.32 - 1 mg/kg (p.o.)[4] |
| Anxiolytic Activity | Social Interaction Test & Elevated Plus Maze in rats | Specific anxiolytic activity observed[4] | |
| DPCPX | Anxiogenic-like Effect | Elevated Plus Maze in mice | 6.0 mg/kg (i.p.)[4] |
| Anxiolytic-like Effect | Open Field Test in mice (chronic administration) | 1 mg/kg (i.p.) daily for 60 days[5] | |
| Impairment of Long-Term Memory | Morris Water Maze in mice (chronic administration) | 1 mg/kg (i.p.) daily for 60 days[5] | |
| Antidepressant-like Activity | Forced Swim Test & Tail Suspension Test in mice | 2 - 4 mg/kg (i.p.)[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
Receptor Binding Assays: Membrane preparations from cells expressing the target adenosine receptor (A1 or A2A) are incubated with a radiolabeled ligand and varying concentrations of the test compound (this compound or DPCPX). The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay: Cell membranes containing the adenosine A1 receptor are incubated with ATP, forskolin (to stimulate adenylyl cyclase), and varying concentrations of the antagonist (e.g., DPCPX). The production of cyclic AMP (cAMP) is measured. The antagonist's ability to counteract the agonist-induced inhibition of forskolin-stimulated adenylyl cyclase activity is quantified to determine its functional potency (Ki or IC50).[2]
In Vivo Assays
Passive Avoidance Test: This test assesses learning and memory in rodents. The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. On the training day, the animal is placed in the lit compartment and receives a mild foot shock upon entering the dark compartment. On the testing day, the latency to enter the dark compartment is measured as an indicator of memory retention. Longer latencies suggest better memory.
Elevated Plus Maze Test: This test is used to assess anxiety-like behavior in rodents. The maze is elevated above the floor and consists of two open arms and two enclosed arms. The animal is placed in the center of the maze, and the time spent in and the number of entries into the open and closed arms are recorded over a set period. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
Mandatory Visualization
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A1 receptors modulate the anxiolytic-like effect of ethanol in the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Treatment with DCPCX, an Adenosine A1 Antagonist, Worsens Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Cognitive Enhancement: A Comparative Analysis of FR194921 and Alternative Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published cognitive-enhancing effects of FR194921, a potent and selective adenosine A1 receptor antagonist, with other relevant compounds. The data presented is based on preclinical studies and aims to facilitate the replication and extension of these findings.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study on this compound and provides context from studies on alternative adenosine receptor antagonists. The primary endpoint for cognitive enhancement in the foundational this compound study was the step-through latency in a passive avoidance test in rats with scopolamine-induced memory deficits. Due to the unavailability of the full quantitative data from the original publication, the effect of this compound is presented as a significant amelioration of the deficit, with representative data for the control and scopolamine-treated groups drawn from comparable studies.
| Compound | Target | Animal Model | Cognitive Test | Key Findings |
| This compound | Adenosine A1 Receptor Antagonist | Rat (Scopolamine-induced amnesia) | Passive Avoidance | Significantly ameliorated scopolamine-induced memory deficits at 0.32 and 1 mg/kg.[1] |
| Vehicle | - | Rat (Scopolamine-induced amnesia) | Passive Avoidance | Normal memory retention (representative step-through latency: ~180-300s). |
| Scopolamine | Muscarinic Acetylcholine Receptor Antagonist | Rat | Passive Avoidance | Induces memory impairment (representative step-through latency: ~30-60s).[2][3] |
| DPCPX | Adenosine A1 Receptor Antagonist | Mouse | Forced Swim Test, Tail Suspension Test | Exhibited antidepressant activity, which can be linked to cognitive function.[4] |
| Istradefylline | Adenosine A2A Receptor Antagonist | Mouse (Amyloid plaque pathology) | Spatial Memory, Habituation | Enhanced spatial memory and habituation at low doses.[5] |
| SCH58261 | Adenosine A2A Receptor Antagonist | Mouse (Alzheimer's Disease model) | Multiple behavioral tests | Ameliorated cognitive deficits.[6][7] |
Experimental Protocols
Passive Avoidance Test for Scopolamine-Induced Amnesia in Rats
This protocol outlines the methodology for the passive avoidance test, a widely used assay to assess learning and memory in rodents.[8][9][10]
Apparatus: A two-compartment shuttle box consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least one hour before the experiment.
-
Training (Acquisition Trial):
-
Place a rat in the illuminated compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
Once the rat enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
The time it takes for the rat to enter the dark compartment is recorded as the step-through latency.
-
Immediately after the shock, return the rat to its home cage.
-
-
Drug Administration:
-
Retention Trial:
-
24 hours after the training trial, place the rat back into the illuminated compartment.
-
After a brief period (e.g., 5 seconds), open the guillotine door.
-
Record the step-through latency, which is the time it takes for the rat to re-enter the dark compartment.
-
A longer step-through latency in the retention trial is indicative of better memory of the aversive event. A cut-off time (e.g., 300 or 600 seconds) is typically set.[11]
-
Visualizations
References
- 1. Scopolamine's effect on passive avoidance behavior in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Istradefylline reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Adenosine A2A Receptor Antagonist Sch58261 Improves the Cognitive Function in Alzheimer's Disease Model Mice Through Activation of Nrf2 via an Autophagy-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 10. scantox.com [scantox.com]
- 11. ppj.phypha.ir [ppj.phypha.ir]
Safety Operating Guide
Essential Guide to the Proper Disposal of FR194921
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle FR194921 with appropriate safety measures to minimize exposure risk.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. Double-gloving is recommended. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust. |
| Lab Coat | A dedicated lab coat, preferably disposable or laundered by a specialized service. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities of the powder or if there is a risk of aerosolization. | To prevent inhalation of the powder. |
Engineering Controls: Use a fume hood or biological safety cabinet when handling the solid compound or preparing solutions to minimize inhalation exposure.
Spill Management: In the event of a spill, immediately evacuate and secure the area. Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. The spilled material should be absorbed with an inert material, collected in a sealed container for hazardous waste disposal, and the area must be decontaminated.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste in accordance with all federal, state, and local regulations.
Experimental Protocol: Waste Deactivation (Hypothetical)
While a specific deactivation protocol for this compound is not published, a general approach for potent pharmaceutical compounds involves chemical degradation. A potential, yet unvalidated, method could involve treatment with a strong oxidizing agent or hydrolysis under acidic or basic conditions. However, without validated data, this is not recommended. The primary and safest disposal method remains incineration by a licensed hazardous waste disposal facility.
-
Designate a Hazardous Waste Container: Use a clearly labeled, dedicated container for all this compound waste. This includes pure compound, solutions, and any materials contaminated with this compound. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle for solutions, or a sealed bag for solid waste) and have a secure, leak-proof lid.[1][2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards.[1][2] The accumulation start date should also be clearly marked on the container.[1]
-
Segregation: Store the this compound waste container separately from incompatible materials.[1][3] Use secondary containment to prevent spills.[1][3]
-
Unused/Expired Solid this compound:
-
Collect in a designated, sealed, and labeled hazardous waste container.
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
-
Solutions Containing this compound:
-
Contaminated Labware and PPE:
-
Sharps: Needles, syringes, and broken glass contaminated with this compound must be collected in a puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[1][5]
-
Glassware: Reusable glassware should be decontaminated by rinsing three times with a suitable solvent. The first rinse should be collected as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations.[5] Disposable glassware should be disposed of as solid hazardous waste.
-
Plasticware: Disposable plasticware (e.g., pipette tips, tubes) should be collected in a designated solid hazardous waste container.
-
PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
Final Disposal Logistics
Arrange for the collection of all this compound hazardous waste by a licensed environmental waste management contractor. Ensure that all documentation for waste generation, storage, and disposal is meticulously maintained for regulatory compliance.[1] Do not allow waste to accumulate beyond the legal time limits or your facility's capacity.[1] The recommended final disposal method for potent pharmaceutical compounds like this compound is high-temperature incineration.
References
Personal protective equipment for handling FR194921
FR194921 is a potent, selective, and orally active adenosine A1 antagonist.[1][2] Due to its biological activity and the lack of comprehensive safety data, it should be handled with caution in a laboratory setting. The following information provides essential safety and logistical guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE program is crucial when handling compounds like this compound. The following table summarizes the recommended PPE levels based on the potential hazards.
| PPE Category | Recommended Equipment | Purpose |
| Primary Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. |
| Safety glasses with side shields or goggles | Protects eyes from splashes. | |
| Laboratory coat | Protects skin and clothing. | |
| Secondary Protection (as needed) | Chemical-resistant apron | Provides additional protection against splashes. |
| Face shield | Offers full-face protection from splashes. | |
| Respiratory Protection (e.g., N95 respirator) | Recommended when handling the powder form to avoid inhalation. |
For general guidance on PPE selection, refer to resources from the U.S. Environmental Protection Agency (EPA) and other safety suppliers.[3][4][5][6][7]
Operational Plan: Handling and Weighing
Objective: To safely handle and weigh this compound powder.
Materials:
-
This compound solid
-
Appropriate PPE (see table above)
-
Chemical fume hood or other ventilated enclosure
-
Spatula and weighing paper
-
Analytical balance
-
Sealable container for transport
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Engineering Controls: Perform all manipulations of this compound powder within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
-
Transfer: Once the desired weight is achieved, carefully fold the weighing paper and transfer the compound to a labeled, sealable container.
-
Clean-up:
-
Wipe down the spatula, balance, and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Remove and dispose of gloves in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Experimental Workflow: Solubilization
This compound is typically suspended in 0.5% methylcellulose for in vivo studies.[1] The following workflow outlines the general steps for preparing a solution.
Caption: Workflow for the preparation of an this compound solution.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.[8][9]
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and syringes used for administration must be disposed of in a designated sharps container. |
Consult your institution's EHS department for specific chemical waste disposal procedures.[8]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10] |
Logical Relationship: Hazard Mitigation
The following diagram illustrates the hierarchical approach to mitigating hazards associated with handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Shop PPE - Personal Protective Equipment | J.J. Keller [jjkeller.com]
- 5. uky.edu [uky.edu]
- 6. sirchie.com [sirchie.com]
- 7. Personal Protective Equipment (PPE) | Direct Human Safety | Electronic Components Distributor DigiKey [digikey.com.mx]
- 8. uwlax.edu [uwlax.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
